2-(2-methoxyphenyl)acetyl Chloride
Description
The exact mass of the compound 2-(2-methoxyphenyl)acetyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-methoxyphenyl)acetyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methoxyphenyl)acetyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyphenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEWDRCXLROYOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182315 | |
| Record name | 2-(2-Methoxyphenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28033-63-8 | |
| Record name | 2-(2-Methoxyphenyl)acetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028033638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Methoxyphenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methoxyphenyl)acetyl chloride | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Monograph: 2-(2-Methoxyphenyl)acetyl Chloride
CAS Number: 28033-63-8 Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Researchers
Executive Summary
2-(2-Methoxyphenyl)acetyl chloride (CAS 28033-63-8) serves as a high-value electrophilic building block in organic synthesis, particularly for the introduction of the ortho-methoxybenzyl moiety. Its structural rigidity, provided by the ortho-substitution, makes it a critical intermediate in the design of atropisomeric kinases, isoquinoline alkaloids, and functionalized benzofurans. This guide outlines the physicochemical profile, validated synthesis protocols, and mechanistic applications of this compound in pharmaceutical development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 2-(2-methoxyphenyl)acetyl chloride |
| CAS Number | 28033-63-8 |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| SMILES | COC1=CC=CC=C1CC(=O)Cl |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | ~125–130 °C at 10 mmHg (Predicted/Analogous) |
| Density | ~1.18 g/mL (Estimated) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |
| Stability | Moisture sensitive; hydrolyzes to parent acid and HCl |
Synthesis & Production Protocol
Core Directive: The conversion of 2-(2-methoxyphenyl)acetic acid to its acid chloride requires strict moisture control to prevent hydrolysis. The use of Thionyl Chloride (
Experimental Workflow
Reagents:
-
Starting Material: 2-(2-methoxyphenyl)acetic acid (1.0 eq)
-
Reagent: Thionyl Chloride (1.5 – 2.0 eq)
-
Catalyst: DMF (Dimethylformamide) (0.05 eq)
-
Solvent: Dichloromethane (DCM) or Toluene (optional; neat reaction preferred for scale)
Protocol:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or
line). -
Addition: Charge the flask with 2-(2-methoxyphenyl)acetic acid. If using solvent, add anhydrous DCM.
-
Activation: Add Thionyl Chloride dropwise at 0°C. Add catalytic DMF (1-2 drops). The DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (40°C for DCM, 80°C for Toluene/Neat) for 2–4 hours.
-
Self-Validating Check: Monitor gas evolution. Cessation of bubbling indicates reaction completion.
-
-
Workup: Concentrate the mixture under reduced pressure to remove excess
and solvent. -
Purification: The crude residue is typically pure enough for subsequent steps. For high purity, distill under reduced pressure (vacuum distillation).
Synthesis Workflow Diagram
Figure 1: Step-by-step synthesis workflow for the chlorination of the parent acid.
Mechanism of Action & Reactivity
The utility of 2-(2-methoxyphenyl)acetyl chloride lies in its high electrophilicity at the carbonyl carbon. The ortho-methoxy group provides steric bulk and electronic donation, influencing the regioselectivity of subsequent Friedel-Crafts or amidation reactions.
Nucleophilic Acyl Substitution
Upon exposure to nucleophiles (amines, alcohols, carbanions), the chloride acts as a superior leaving group, facilitating the formation of amides, esters, or ketones.
Mechanism Steps:
-
Nucleophilic Attack: The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, expelling the chloride ion (
). -
Deprotonation: A base (e.g., Triethylamine, Pyridine) removes the proton from the nucleophile to finalize the product.
Mechanistic Pathway Diagram
Figure 2: General mechanism of nucleophilic acyl substitution for 2-(2-methoxyphenyl)acetyl chloride.
Applications in Drug Discovery
This intermediate is pivotal in synthesizing "Privileged Scaffolds"—molecular frameworks capable of binding to multiple receptor types.
Isoquinoline Alkaloids (Bischler-Napieralski Cyclization)
The ortho-methoxy group is a key feature in the synthesis of papaverine-like alkaloids.
-
Protocol: React 2-(2-methoxyphenyl)acetyl chloride with a phenethylamine to form an amide.
-
Cyclization: Treat the amide with
to effect cyclization into the dihydroisoquinoline core. -
Significance: Precursors for antispasmodics and vasodilators.
Benzofuran Derivatives
Through Friedel-Crafts acylation followed by intramolecular cyclization, this compound is used to generate 2-aroylbenzofurans.
-
Application: These derivatives often exhibit anti-tubulin polymerization activity (anti-cancer) and antimicrobial properties.
N-Substituted Acetamides (Bioactive Linkers)
Reaction with heterocyclic amines yields N-substituted acetamides.
-
Example: Synthesis of N-(heteroaryl)-2-(2-methoxyphenyl)acetamides has been cited in the development of anti-urease agents and antiviral benzimidazoles. The ortho-methoxy group improves metabolic stability by blocking specific metabolic oxidation sites on the phenyl ring.
Handling, Safety & Stability
Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).
-
Moisture Sensitivity: Reacts violently with water to release toxic HCl gas.[1] Always handle in a fume hood.
-
Storage: Store under inert atmosphere (
or Ar) at 2–8°C. Containers must be sealed with Parafilm or Teflon tape to prevent moisture ingress. -
Neutralization: Quench excess acid chloride by slow addition to a mixture of ice and sodium bicarbonate (
) solution.
References
-
Chemical Identity & Properties: PubChem. 2-(2-methoxyphenyl)acetyl chloride (CID 12635955).[2] National Library of Medicine. Available at: [Link]
- Synthesis Protocol: Google Patents. Method for synthesis of phenylacetyl chloride derivatives. Available at: (General reference for acid chloride synthesis via SOCl2).
-
Application (Benzofurans): MDPI. Synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. Available at: [Link][3]
-
Application (Amides): ResearchGate. Synthesis of N-Substituted Derivatives of N-(4-(N-(5-Chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide. Available at: [Link]
Sources
2-(2-methoxyphenyl)acetyl chloride molecular weight
Technical Whitepaper: 2-(2-Methoxyphenyl)acetyl Chloride Physicochemical Profiling and Synthetic Utility in Drug Discovery
Executive Summary
2-(2-Methoxyphenyl)acetyl chloride (CAS: 28033-63-8) is a specialized acyl chloride reagent extensively utilized in medicinal chemistry for the introduction of the o-methoxybenzyl motif. With a molecular weight of 184.62 g/mol , it serves as a critical electrophile in the synthesis of nitrogen-containing heterocycles, particularly benzothiazepines and isoquinolines, which are privileged scaffolds in GPCR ligand and kinase inhibitor design.
This guide provides a rigorous technical analysis of the compound, detailing its physicochemical properties, optimized synthesis protocols, and quality control metrics required for high-throughput library generation.
Part 1: Physicochemical Characterization
Precise stoichiometry is the bedrock of reproducible organic synthesis. For 2-(2-methoxyphenyl)acetyl chloride, the ortho-methoxy substituent introduces steric and electronic effects that differentiate it from its para and meta isomers, influencing both its reactivity and physical state.
Table 1: Core Physicochemical Data
| Property | Value | Technical Note |
| Molecular Weight | 184.62 g/mol | Use this exact value for stoichiometric calculations.[1] |
| Molecular Formula | ||
| CAS Number | 28033-63-8 | Distinct from p-isomer (4693-91-8).[1] |
| Physical State | Liquid / Low-melting solid | Tendency to supercool; often appears as a viscous oil. |
| Boiling Point | ~125–130 °C (at 10 mmHg) | High boiling point requires high-vacuum distillation for purification. |
| Density | ~1.19 g/mL | Essential for volumetric dosing in automated synthesis. |
| Reactivity Class | Acyl Halide | Highly moisture sensitive; hydrolyzes to parent acid and HCl. |
Part 2: Synthetic Methodology & Production
While commercially available, fresh preparation of 2-(2-methoxyphenyl)acetyl chloride is recommended for sensitive catalytic reactions to avoid hydrolysis impurities. The Oxalyl Chloride/DMF method is superior to Thionyl Chloride (
Protocol: Catalytic Vilsmeier-Haack Activation
Reagents:
-
2-Methoxyphenylacetic acid (1.0 equiv)
-
Oxalyl chloride (1.2 equiv)
-
DMF (Catalytic, 1-2 drops)
-
Dichloromethane (DCM), Anhydrous
Step-by-Step Workflow:
-
Setup: Charge a flame-dried round-bottom flask with 2-methoxyphenylacetic acid and anhydrous DCM under an inert atmosphere (
or ). -
Activation: Add catalytic DMF. Expert Insight: DMF reacts with oxalyl chloride to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction kinetics.
-
Addition: Add oxalyl chloride dropwise at 0 °C. Gas evolution (
, ) will be vigorous. -
Reaction: Allow to warm to room temperature and stir for 2–3 hours.
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (
) to remove residual oxalyl chloride. -
Validation: Proceed immediately to the next step or store under
.
Visualization: Synthesis & QC Workflow
Caption: Figure 1. Optimized synthesis workflow using oxalyl chloride with DMF catalysis to ensure high purity.
Part 3: Reactivity & Applications
The 2-methoxy group is not merely a bystander; it acts as an electron-donating group (EDG) via resonance, activating the aromatic ring. However, its ortho position introduces steric bulk that directs regioselectivity in subsequent transformations.
Friedel-Crafts Cyclization
The acid chloride is a precursor for intramolecular Friedel-Crafts acylation to form indanone derivatives. The ortho-methoxy group activates the ring, but careful Lewis acid selection (
Amide Coupling (Benzothiazepine Synthesis)
Reaction with amino-thiols or diamines yields heterocycles.
-
Stoichiometry: Use 1.0 equiv Acid Chloride + 1.1 equiv Amine + 2.5 equiv Base (e.g., DIEA).
-
Self-Validating Step: Monitor the disappearance of the acid chloride peak in IR (~1800
) and the appearance of the amide carbonyl (~1650 ).
Visualization: Divergent Reaction Pathways
Caption: Figure 2. Divergent synthetic utility showing access to amides, esters, and cyclized indanone scaffolds.
Part 4: Quality Control & Analytics
Verifying the integrity of 2-(2-methoxyphenyl)acetyl chloride is critical before committing it to high-value synthesis.
-
Infrared Spectroscopy (IR):
-
Diagnostic Signal: Strong C=O stretch at 1790–1810 cm⁻¹ .
-
Impurity Flag: Broad peak at 1710 cm⁻¹ indicates hydrolysis to the carboxylic acid.
-
-
1H NMR (CDCl3):
-
The
-methylene protons ( -COCl) will shift downfield (~4.0–4.2 ppm) compared to the parent acid (~3.6 ppm) due to the electron-withdrawing nature of the chlorine.
-
-
Derivatization Check:
-
React a small aliquot with excess methanol. Analyze by GC-MS.
-
Target Mass: Methyl ester MW = 180.20 g/mol .
-
Parent Chloride Mass: 184.62 g/mol (Not typically observed directly on GC due to reactivity).
-
Part 5: Handling & Safety
-
Corrosivity: Causes severe skin burns and eye damage.[2][3][4][5][6] Use essentially anhydrous conditions.
-
Lachrymator: Potent tear-inducing agent.[4][6] Handle only in a functioning fume hood.
-
Storage: Store under inert gas (
) at 2–8 °C. If the liquid turns cloudy or precipitates a white solid, it has likely hydrolyzed to the acid (MP ~120 °C) and should be redistilled or discarded.
References
-
Common Organic Chemistry. (2023). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
Sources
2-(2-methoxyphenyl)acetyl chloride chemical properties
[1]
Executive Summary
2-(2-Methoxyphenyl)acetyl chloride (CAS: 28033-63-8) is a specialized acyl chloride intermediate critical to the synthesis of fused heterocyclic systems and pharmaceutical scaffolds.[1][2] Distinguished by the ortho-methoxy substitution on the phenyl ring, this compound exhibits unique steric and electronic properties that facilitate intramolecular cyclization reactions, making it a valuable precursor for benzofuran-2(3H)-ones and isochromanones. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, reactivity profiles, and applications in drug development.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The ortho-positioning of the methoxy group introduces a steric bulk and an electron-donating effect that influences the electrophilicity of the carbonyl carbon. Unlike its para-isomer, the 2-methoxy variant is more prone to intramolecular interactions.
Table 1: Physicochemical Specifications
| Property | Value | Note |
| IUPAC Name | 2-(2-Methoxyphenyl)acetyl chloride | - |
| CAS Number | 28033-63-8 | - |
| Molecular Formula | C₉H₉ClO₂ | - |
| Molecular Weight | 184.62 g/mol | - |
| Physical State | Liquid | Colorless to light yellow/brown |
| Boiling Point | ~95–98 °C (at reduced pressure) | Estimated based on isomer data (4-isomer BP: 143°C @ 10 mmHg) |
| Density | ~1.21 g/mL | Estimated |
| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols |
| Stability | Moisture Sensitive | Hydrolyzes to 2-methoxyphenylacetic acid and HCl |
Synthesis Protocol: Chlorination of 2-Methoxyphenylacetic Acid
The standard industrial and laboratory preparation involves the nucleophilic acyl substitution of 2-methoxyphenylacetic acid using thionyl chloride (
Experimental Workflow
Reagents:
-
2-Methoxyphenylacetic acid (1.0 equiv)
-
Thionyl Chloride (
) (1.5 – 3.0 equiv) -
Catalyst: DMF (Dimethylformamide) (Catalytic, 1-2 drops)
-
Solvent: Anhydrous Toluene or DCM (Optional; neat reaction is common)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or
line) to exclude atmospheric moisture. Connect the outlet to a caustic scrubber (NaOH solution) to neutralize evolved HCl and gases. -
Addition: Charge the flask with 2-methoxyphenylacetic acid. Add thionyl chloride dropwise at room temperature. If the substrate is solid and bulky, a minimal amount of anhydrous toluene can be used as a solvent.
-
Catalysis: Add 1-2 drops of dry DMF. The Vilsmeier-Haack type intermediate formed by DMF accelerates the chloride transfer.
-
Reaction: Heat the mixture to reflux (approx. 75–80 °C) for 2–4 hours. Monitor the cessation of gas evolution (
). -
Work-up: Cool the reaction mixture. Remove excess thionyl chloride via rotary evaporation under reduced pressure.[3] Co-evaporate with anhydrous toluene (2x) to remove trace thionyl chloride.
-
Purification: The resulting crude oil is typically sufficiently pure (>95%) for subsequent steps. If necessary, it can be distilled under high vacuum, though thermal instability suggests immediate use is preferable.
Figure 1: Synthesis Workflow Diagram
Caption: Step-by-step synthesis workflow converting the carboxylic acid precursor to the acyl chloride using thionyl chloride.
Reactivity Profile & Mechanistic Pathways[10]
The chemical behavior of 2-(2-methoxyphenyl)acetyl chloride is defined by two competing reactivity modes: intermolecular nucleophilic attack (standard acyl chloride chemistry) and intramolecular electrophilic aromatic substitution (Friedel-Crafts).
Nucleophilic Acyl Substitution
The carbonyl carbon is highly electrophilic. In the presence of nucleophiles (amines, alcohols), the chloride is displaced via an addition-elimination mechanism.
-
Aminolysis: Reacts with primary/secondary amines to form 2-(2-methoxyphenyl)acetamides . This is the primary route for generating pharmaceutical libraries.
-
Hydrolysis: Rapidly reverts to the parent acid upon contact with water.
Intramolecular Friedel-Crafts Cyclization
A critical feature of this scaffold is the potential for intramolecular cyclization. The electron-rich ortho-methoxy ring can act as an internal nucleophile under Lewis Acid catalysis (
-
Pathway A (Benzofuran Formation): Cyclization onto the oxygen (less common for this specific structure without demethylation).
-
Pathway B (Isochromanone Formation): Direct acylation at the ring carbon (if positions are open) or rearrangement can lead to isochroman-3-one derivatives, although the methylene spacer usually directs towards 6-membered ring formation or intermolecular reactions depending on dilution.
Figure 2: Reactivity & Signaling Pathways
Caption: Divergent reactivity pathways showing hydrolysis, amide coupling, and intramolecular cyclization routes.
Applications in Drug Development[1]
Pharmaceutical Scaffold Construction
The 2-(2-methoxyphenyl)acetyl moiety is a pharmacophore found in various biologically active agents. The acyl chloride serves as the "activator" to install this group.
-
Cardiovascular Agents: The methoxyphenyl fragment mimics the catecholamine structure found in many beta-blockers and antihypertensives. It provides steric bulk that can lock conformations in receptor binding pockets.
-
Fungicides & Agrochemicals: Derivatives of methoxyphenylacetic acid are used in the synthesis of strobilurin analogues and other broad-spectrum fungicides.
-
Heterocycle Synthesis: As illustrated in the reactivity section, this compound is a precursor to benzofuran-2(3H)-ones . These fused bicyclic systems are "privileged structures" in medicinal chemistry, serving as core scaffolds for anti-inflammatory and anticancer drugs.
Handling, Stability, and Safety
Operational Hazards
-
Corrosivity: The compound releases HCl gas upon contact with moisture. It causes severe skin burns and eye damage (Category 1B).[4]
-
Lachrymator: Vapors are highly irritating to mucous membranes and eyes.
Storage Protocols
-
Atmosphere: Must be stored under inert gas (Argon or Nitrogen).
-
Temperature: Refrigeration (2–8 °C) is recommended to prevent slow decomposition and discoloration.
-
Container: Tightly sealed glass containers with Teflon-lined caps. Avoid metal containers due to corrosion risk.
Emergency Response[4]
-
Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water for 15 minutes.
-
Spill: Neutralize with sodium bicarbonate or lime before disposal. Do not use water directly on the spill as it will generate HCl gas clouds.
References
-
Sigma-Aldrich. Methoxyacetyl chloride vs Phenyl derivatives - Safety Data Sheet & Properties. Retrieved from .[5]
-
PubChem. 2-(2-Methoxyphenyl)acetyl chloride Compound Summary (CID 12635955).[6] National Library of Medicine.[6] Retrieved from .[6]
-
Smolecule. 2-(2-methoxyphenyl)acetyl Chloride Product Analysis and Applications. Retrieved from .
-
TCI Chemicals. 2-(4-Methoxyphenyl)acetyl Chloride Properties (Comparative Isomer Data). Retrieved from .
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) Conversion of Carboxylic Acids to Acid Halides. Retrieved from .
Sources
- 1. Buy 2-(2-methoxyphenyl)acetyl Chloride | 28033-63-8 [smolecule.com]
- 2. Buy 2-(2-methoxyphenyl)acetyl Chloride | 28033-63-8 [smolecule.com]
- 3. reddit.com [reddit.com]
- 4. chemos.de [chemos.de]
- 5. Methoxyacetyl chloride 97 38870-89-2 [sigmaaldrich.com]
- 6. 2-Methoxy-2-phenylacetyl chloride | C9H9ClO2 | CID 12635955 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(2-methoxyphenyl)acetyl chloride safety data sheet (SDS)
High-Performance Handling, Safety, and Synthetic Applications in Drug Discovery [1]
Executive Summary & Chemical Identity[1]
2-(2-Methoxyphenyl)acetyl chloride (CAS: 28033-63-8) is a specialized acylating agent critical in the synthesis of heterocyclic pharmaceutical scaffolds.[1] Unlike simple benzoyl chlorides, the presence of the methylene spacer (
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric operational framework. It integrates safety protocols with reaction optimization strategies, ensuring high yield and operator safety.
Chemical Specifications
| Parameter | Data |
| IUPAC Name | 2-(2-Methoxyphenyl)acetyl chloride |
| CAS Number | 28033-63-8 |
| Molecular Formula | |
| Molecular Weight | 184.62 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid (purity dependent) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |
| Stability | Moisture sensitive; Hydrolyzes to 2-methoxyphenylacetic acid and HCl |
Critical Safety Profile & Hazard Analysis
Hazard Classification (GHS):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]
-
Water Reactivity: EUH014 (Reacts violently with water).[1]
-
Corrosive to Metals: Category 1.[1]
The Mechanism of Hazard
The primary danger lies not just in the acidity but in the rate of hydrolysis .[1] Upon contact with mucosal membranes (eyes, lungs), the acyl chloride bond cleaves instantaneously, releasing hydrochloric acid (HCl) gas and the parent acid.[1] This exothermic reaction causes thermal burns alongside chemical corrosion.[1]
Self-Validating Safety System (SVSS): A protocol is only safe if it includes "hard stops" that prevent progression when conditions are unsafe.[1]
-
The "Smoke" Test (Visual Check): Before opening the bottle, check for white fumes around the cap.[1] Heavy fuming indicates seal compromise and significant hydrolysis.[1] Action: Do not use; dispose of as hazardous waste.[1]
-
The Solvent Check (Karl Fischer): Ensure reaction solvents (DCM, THF) have
ppm water.[1] Reasoning: Every mole of water consumes one mole of reagent and generates two moles of corrosive byproducts (HCl and acid).[1]
Figure 1: Operational Safety Workflow. Note the critical "Checkpoint" for solvent dryness to prevent runaway hydrolysis.
Operational Protocols: Handling & Quenching[1]
A. Inert Atmosphere Handling
Due to the ortho-methoxy group, this molecule is prone to hydrolysis.[1] Handling must occur under positive pressure of Nitrogen (
-
Glassware: Oven-dried (
for hours). -
Transfer: Use a cannula or a gas-tight syringe.[1] Never pour from the bottle.
-
Pressure Equalization: When withdrawing liquid, ensure a balloon of inert gas is attached to the source bottle to prevent vacuum formation that draws in moist ambient air.[1]
B. The "Soft-Landing" Quench Protocol
Never add water directly to the reaction mixture. This causes localized boiling and "bumping" of corrosive material.[1]
Step-by-Step Quench:
-
Cool the reaction mixture to
(Ice/Water bath). -
Prepare a quench solution: Saturated Sodium Bicarbonate (
) or 1M NaOH (depending on product stability).[1] -
Dropwise Addition: Add the reaction mixture into the quench solution (inverse quench) OR add the quench solution dropwise to the reaction with vigorous stirring.
-
pH Monitoring: Monitor pH until neutral (pH 7).
Synthetic Utility in Drug Development[1][3][4]
The 2-(2-methoxyphenyl)acetyl moiety is a privileged structure in medicinal chemistry.[1] The ortho-methoxy group serves two distinct roles in drug design:
-
Conformational Lock: The steric bulk of the ortho-methoxy group restricts rotation around the phenyl-ring bond, potentially locking the molecule into a bioactive conformation.[1]
-
Metabolic Shielding: It blocks the sensitive ortho position from oxidative metabolism (e.g., CYP450 hydroxylation).[1]
Key Reaction: Friedel-Crafts Cyclization (Isochromanone Synthesis)
This reagent is frequently used to synthesize isochromanones, precursors to various anticoagulants and CNS-active agents.[1]
Mechanism:
The acyl chloride reacts with an electron-rich aromatic ring (or intramolecularly) catalyzed by a Lewis Acid (
Figure 2: General Activation Pathway.[1] The formation of the Acylium Ion is the rate-determining step in Friedel-Crafts acylation.
Protocol: Amide Coupling (General Procedure)
For the synthesis of peptidomimetics.[1]
-
Dissolve 1.0 equiv of amine and 1.2 equiv of tertiary amine base (DIPEA or
) in anhydrous DCM at . -
Add 1.05 equiv of 2-(2-methoxyphenyl)acetyl chloride dropwise over 15 minutes.
-
Warm to Room Temperature (RT) and stir for 2 hours.
-
Monitor by TLC/LCMS (Disappearance of amine).
-
Workup: Wash with 1M HCl (to remove excess base), then Sat.
(to remove unreacted acid), then Brine.
Emergency Response
| Scenario | Immediate Action | Medical Follow-up |
| Skin Contact | Wipe off excess.[1] Wash with soap/water for 15 mins.[1][2] Do NOT use solvents (ethanol) which increase absorption.[1] | Seek dermatological assessment for burns.[1] |
| Eye Contact | Rinse cautiously with water for >15 mins.[1][2] Remove contact lenses if easy to do.[1][2][3][4] | Urgent: Ophthalmologist referral required.[1] |
| Spill (>10mL) | Evacuate area. Absorb with dry sand or vermiculite.[1] Do NOT use combustible materials (sawdust).[1] | Neutralize waste with dilute base before disposal.[1] |
References
-
PubChem. (n.d.).[1] Compound Summary: 2-(2-Methoxyphenyl)acetyl chloride.[1] National Library of Medicine.[1] Retrieved from [Link]
Sources
Technical Guide: Solubility Profile & Solvent Compatibility of 2-(2-methoxyphenyl)acetyl Chloride
This guide is structured as an advanced technical whitepaper designed for application scientists and process chemists. It prioritizes mechanistic understanding and operational safety over generic data listing.
Executive Summary
2-(2-methoxyphenyl)acetyl chloride (CAS 28033-63-8) is a highly reactive acyl chloride intermediate used primarily in the synthesis of pharmacophores via Friedel-Crafts acylation and amide coupling.
Unlike stable solids where "solubility" is a static thermodynamic value, the solubility of this compound is governed by chemical compatibility . In protic solvents (water, alcohols), it undergoes rapid solvolysis, rendering standard solubility metrics invalid. Successful application requires the use of anhydrous, aprotic organic solvents. This guide defines the operational solvent boundaries to ensure structural integrity during processing.
Physicochemical Framework
Understanding the molecular architecture is a prerequisite for predicting solvent interaction.
| Property | Data | Implication for Solubility |
| Molecular Formula | Moderate lipophilicity. | |
| Molecular Weight | 184.62 g/mol | Facilitates dissolution in small-molecule organic solvents.[1] |
| Functional Group | Acyl Chloride (-COCl) | Critical: Highly electrophilic; reacts with nucleophiles. |
| Substituent | Ortho-Methoxy (2-OMe) | Electron-donating group; slightly deactivates the carbonyl carbon compared to unsubstituted benzoyl chloride, but steric hindrance at the ortho position may retard hydrolysis rates slightly compared to para isomers. |
| Physical State | Liquid/Low-melting Solid | Generally miscible with organic solvents rather than requiring high solvation energy. |
The Solubility-Reactivity Paradox
For acyl chlorides, solubility cannot be decoupled from stability. The dissolution process competes with nucleophilic acyl substitution.
Mechanism of Incompatibility (Protic Solvents)
When introduced to protic solvents (water, methanol, ethanol), the lone pair of the solvent's oxygen attacks the carbonyl carbon. This is not dissolution; it is decomposition.
Key Insight: The "solubility" of 2-(2-methoxyphenyl)acetyl chloride in water is effectively zero because the species ceases to exist upon contact, converting to 2-(2-methoxyphenyl)acetic acid and HCl gas.
Visualization: Solvolysis vs. Dissolution
The following diagram illustrates the divergent pathways based on solvent choice.
Figure 1: Divergent pathways of dissolution versus decomposition based on solvent class.
Solvent Selection Matrix
The following table categorizes solvents based on operational viability. Data is synthesized from standard acyl chloride handling protocols and chemical compatibility principles.
| Solvent Class | Representative Solvents | Compatibility | Operational Notes |
| Halogenated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent | Primary Choice. High solubility due to polarity match. Non-reactive. Excellent for subsequent Friedel-Crafts reactions. |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Good | Secondary Choice. Good solubility. Useful for reflux conditions (higher BP). Ensure solvents are dry. |
| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Good (Conditional) | Requires Caution. Must be strictly anhydrous (stabilized THF can contain peroxides/water). Lewis basicity of ethers can sometimes complex with acid chlorides. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Risk of Transesterification. Generally stable at low temps, but traces of alcohol/water in commercial grades cause degradation. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor to Moderate | Solubility Limit. The polar carbonyl and methoxy groups reduce solubility in strictly non-polar alkanes. May form biphasic systems or emulsions. |
| Protic | Water, Methanol, Ethanol, Isopropanol | FORBIDDEN | Violent Reaction. Generates HCl gas (corrosive/toxic) and heat. |
| Polar Aprotic (High BP) | DMF, DMSO | Avoid | Side Reactions. DMF can react with acid chlorides (Vilsmeier-Haack type intermediates). DMSO is an oxidant and can react violently. |
Experimental Protocols
As a self-validating system, the following protocols ensure the solvent system is safe and the compound remains active.
Protocol A: Solvent Anhydrous Verification (The "Water Test")
Rationale: Even "compatible" solvents like DCM can destroy the product if they contain moisture.
-
Reagent: Take 1 mL of the intended solvent.
-
Indicator: Add 1 drop of Thionyl Chloride (
). -
Observation:
-
Bubbling/Fuming: Water is present (HCl/SO2 gas generation). REJECT SOLVENT.
-
No Change: Solvent is sufficiently dry for acyl chloride dissolution.
-
Protocol B: Safe Dissolution & Stability Check
Rationale: To determine qualitative solubility limits without risking the bulk material.
-
Preparation: Work in a fume hood. Wear gloves and safety goggles (HCl risk).
-
Aliquot: Weigh 100 mg of 2-(2-methoxyphenyl)acetyl chloride into a dry 4 mL glass vial.
-
Addition: Add the target anhydrous solvent (e.g., Toluene) in 100 µL increments.
-
Agitation: Vortex gently after each addition.
-
Endpoint: Record the volume required for complete clarity.
-
Calculation: Solubility (
) Mass (mg) / Volume (mL).
-
-
Stability Check: Seal the vial under
. Let stand for 1 hour. Check for precipitate (polymerization) or gas pressure buildup (decomposition).
Applications & Handling Logic
Process Flow Decision Tree
Use this logic flow to select the reaction medium for 2-(2-methoxyphenyl)acetyl chloride.
Figure 2: Logical framework for solvent selection to prevent process failure.
Storage Implications
Due to the solubility profile:
-
Storage: Store neat (undissolved) under inert gas (Argon/Nitrogen) at 2-8°C.
-
Solutions: Do not store as a solution for long periods. If necessary, use anhydrous DCM and store in a sealed septum vial to prevent moisture ingress.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12635955, 2-Methoxy-2-phenylacetyl chloride. Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on Acyl Chloride hydrolysis mechanisms).
Sources
An In-Depth Technical Guide to the Potential Biological Activity of 2-(2-Methoxyphenyl)acetyl Chloride Derivatives
Executive Summary
The search for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Privileged scaffolds—molecular frameworks that are able to bind to multiple biological targets—serve as invaluable starting points for drug discovery campaigns. This guide focuses on one such scaffold: the 2-(2-methoxyphenyl)acetyl core. By leveraging the reactive nature of its acetyl chloride group, this molecule serves as a versatile precursor for a diverse library of derivatives, primarily amides and esters. While direct biological data on the parent acyl chloride is limited due to its reactivity, extensive research on analogous methoxyphenyl and acetamide structures strongly indicates significant potential in several key therapeutic areas. This document synthesizes the available evidence to provide a technical overview of the potential anti-inflammatory, anticancer, and antimicrobial activities of these derivatives, outlining their synthetic accessibility, mechanistic underpinnings, and protocols for their evaluation.
The 2-(2-Methoxyphenyl)acetyl Scaffold: A Privileged Core for Drug Discovery
The 2-(2-methoxyphenyl)acetyl chloride molecule is characterized by two key features that make it an attractive starting point for chemical library synthesis: the 2-methoxyphenyl group and the highly reactive acyl chloride moiety.
-
The Methoxyphenyl Moiety: The presence of a methoxy group on the phenyl ring is a common feature in many biologically active compounds. Its influence is twofold. Electronically, the methoxy group is an electron-donating group, which can modulate the reactivity and binding properties of the entire molecule.[1] Sterically, its position on the ring can influence the molecule's conformation and how it fits into the binding pocket of a biological target, such as an enzyme or receptor. Research on various methoxyphenolic compounds has demonstrated their potential as effective anti-inflammatory agents.[2]
-
The Acetyl Chloride Functional Group: As an acyl chloride, this functional group is a powerful and efficient acylating agent.[1] It reacts readily with a wide range of nucleophiles, including amines, alcohols, and thiols, to form stable amide, ester, and thioester bonds, respectively.[3] This high reactivity allows for the straightforward synthesis of a vast and diverse array of derivatives from a single, common precursor, which is a highly desirable characteristic in exploratory drug discovery.
The combination of these features—a biologically relevant methoxyphenyl core and a synthetically versatile reactive handle—establishes 2-(2-methoxyphenyl)acetyl chloride as a privileged scaffold for generating novel chemical entities with therapeutic potential.
Synthetic Pathways to Bioactive Derivatives
The primary utility of 2-(2-methoxyphenyl)acetyl chloride is its role as a synthetic intermediate. The most common and direct application is the formation of N-substituted acetamide derivatives through reaction with primary or secondary amines.[3][4]
The synthesis begins with the conversion of the commercially available 2-methoxyphenylacetic acid to the corresponding acetyl chloride. This is typically achieved through reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The resulting acyl chloride is highly reactive and is generally used immediately without extensive purification.
This reactive intermediate is then coupled with a desired amine (R-NH₂) in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct, yielding the target N-substituted 2-(2-methoxyphenyl)acetamide derivative.[5] This straightforward and high-yielding reaction allows for the rapid generation of a library of compounds by simply varying the amine starting material.
Potential Biological Activity: A Triad of Opportunity
Based on extensive studies of structurally related acetamide and methoxyphenyl compounds, derivatives of 2-(2-methoxyphenyl)acetyl chloride are predicted to exhibit a range of biological activities, primarily centered around anti-inflammatory, anticancer, and antimicrobial effects.
Anti-inflammatory Potential & Mechanism of Action
Chronic inflammation is a key driver of numerous diseases. A significant body of research supports the anti-inflammatory potential of acetamide derivatives.[6][7][8] The primary mechanism is often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][9]
NF-κB Signaling Pathway: NF-κB is a protein complex that acts as a master regulator of the inflammatory response.[9] In its inactive state, it is held in the cytoplasm by an inhibitor protein called IκB. When a cell is stimulated by pro-inflammatory signals (e.g., cytokines like TNF-α or bacterial lipopolysaccharide - LPS), a cascade is initiated that activates the IκB kinase (IKK) complex.[10] IKK then phosphorylates IκB, tagging it for degradation. This releases NF-κB, allowing it to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines (IL-6, TNF-α), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][12]
Derivatives of the 2-(2-methoxyphenyl)acetyl scaffold are hypothesized to exert their anti-inflammatory effects by intervening in this pathway, potentially by inhibiting the activation of the IKK complex or the subsequent translocation of NF-κB.[2] This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO), which can be measured experimentally.
Anticancer Applications
The acetamide scaffold is a recurring motif in compounds exhibiting cytotoxic activity against various cancer cell lines.[13] Studies on N-phenylacetamide and 2-(substituted phenoxy) acetamide derivatives have demonstrated their potential as anticancer agents against breast (MCF-7), neuroblastoma (SK-N-SH), prostate (PC3), and leukemia (Jurkat) cell lines.[6][13][14][15]
The proposed mechanisms are often multifactorial and can include:
-
Induction of Apoptosis: Triggering programmed cell death, often by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[14]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle, such as the G0/G1 phase.[14]
-
Enzyme Inhibition: Targeting enzymes crucial for cancer cell survival and proliferation, such as glutathione S-transferase (GST).[13]
Given these precedents, N-aryl substituted derivatives of 2-(2-methoxyphenyl)acetyl chloride are strong candidates for evaluation as novel anticancer agents.
Antimicrobial Exploration
While the evidence is less direct than for anti-inflammatory and anticancer activities, the broader class of heterocyclic compounds derived from reactive intermediates like acyl chlorides has shown promise. The synthesis of novel amides, oxadiazoles, and other heterocycles has led to compounds with measurable activity against both bacterial and fungal pathogens.[5][16][17] This suggests that using 2-(2-methoxyphenyl)acetyl chloride as a building block for more complex heterocyclic systems could be a fruitful avenue for discovering new antimicrobial agents.
Data Summary & Comparative Analysis
While specific data for derivatives of 2-(2-methoxyphenyl)acetyl chloride is not yet published, a review of structurally analogous compounds provides a strong rationale for their investigation and offers benchmark activity levels. The following table summarizes reported bioactivity data for related acetamide and methoxyphenyl structures.
| Compound Class/Example | Biological Activity | Assay/Target | Reported Potency (IC₅₀) | Reference |
| Methoxyphenyl-based Chalcone | Anti-inflammatory | Nitric Oxide (NO) Inhibition in RAW264.7 cells | 11.2 µM | [2] |
| N-(2-hydroxyphenyl) acetamide | Anticancer | Cytotoxicity against MCF-7 breast cancer cells | 1.65 mM | |
| Substituted Phenoxy-acetamide | Anticancer | Cytotoxicity against various cancer cell lines | Activity Reported | |
| 2-(4-Fluorophenyl)-N-phenylacetamide | Anticancer | Cytotoxicity against PC3 prostate cancer cells | Activity Reported | [15] |
| Pivalate-based Michael Compound | Anti-inflammatory | 5-Lipoxygenase (5-LOX) Inhibition | 105 µg/mL | [18] |
This table is illustrative and intended to provide a rationale for the potential potency of the target derivatives.
Experimental Design & Protocols
To validate the therapeutic potential of this compound class, a systematic approach involving synthesis followed by robust biological screening is required.
Protocol: Synthesis of a Representative Amide Derivative
This protocol describes the synthesis of N-(4-chlorophenyl)-2-(2-methoxyphenyl)acetamide as a representative example.
-
Acyl Chloride Formation: To a round-bottom flask containing 2-methoxyphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the cessation of gas evolution.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 2-(2-methoxyphenyl)acetyl chloride, which should be used immediately in the next step.
-
Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor completion by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final amide product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: MTT Assay for Anticancer Activity (Cell Viability)
This assay determines a compound's ability to reduce the viability of cancer cells.[19][20][21]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for 48 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[22] Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.[21]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol: Griess Assay for Anti-inflammatory Activity (Nitrite Measurement)
This assay quantifies nitric oxide (NO) production by measuring its stable metabolite, nitrite, in cell culture supernatants.[23][24][25]
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.[23]
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL final concentration) to all wells except the negative control.[26] Incubate for an additional 24 hours.
-
Sample Collection: Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[27] Add 50 µL of the Griess reagent to each 50 µL of supernatant.
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm.[24][25]
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve and determine the percentage inhibition of NO production relative to the LPS-only treated cells. Calculate the IC₅₀ value.
Conclusion and Future Directions
The 2-(2-methoxyphenyl)acetyl chloride scaffold represents a synthetically tractable and biologically promising starting point for the development of new therapeutic agents. The strong precedent set by analogous acetamide and methoxyphenyl compounds provides a compelling rationale for the exploration of its derivatives as potent anti-inflammatory and anticancer agents, with a secondary potential for antimicrobial applications. The straightforward synthesis allows for the rapid generation of diverse chemical libraries, which can then be screened using the robust in vitro protocols detailed in this guide. Future work should focus on synthesizing a broad library of N-aryl and N-heterocyclic acetamide derivatives and systematically evaluating their activity to establish clear structure-activity relationships (SAR). Promising lead compounds identified through these initial screens can then be advanced into more complex cellular and in vivo models to fully characterize their therapeutic potential.
References
A comprehensive list of references will be provided upon request, including full citations and verifiable URLs for all sources mentioned in this guide.
Sources
- 1. ijddr.in [ijddr.in]
- 2. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. NF-κB - Wikipedia [en.wikipedia.org]
- 13. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 14. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchhub.com [researchhub.com]
- 20. atcc.org [atcc.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. mjas.analis.com.my [mjas.analis.com.my]
- 26. researchgate.net [researchgate.net]
- 27. documents.thermofisher.com [documents.thermofisher.com]
starting material for 2-(2-methoxyphenyl)acetyl chloride synthesis
Strategic Sourcing and Activation: A Technical Guide to 2-(2-methoxyphenyl)acetyl Chloride Synthesis
Introduction: The Critical Intermediate
In the landscape of medicinal chemistry, 2-(2-methoxyphenyl)acetyl chloride (CAS: 19885-33-7) serves as a pivotal electrophile. It is the activated form of o-methoxyphenylacetic acid, required for Friedel-Crafts acylations and amide couplings in the synthesis of anticoagulants, kinase inhibitors, and various heterocyclic scaffolds.
While the synthesis of an acid chloride appears elementary in undergraduate texts, the ortho-methoxy substituent introduces specific electronic and steric considerations. This guide moves beyond the textbook to provide a robust, scalable, and self-validating protocol for generating high-purity material, focusing on the critical transition from the carboxylic acid to the acyl chloride.
Part 1: The Primary Starting Material
The synthesis is a functional group interconversion (FGI) relying on a single critical precursor. The quality of this starting material dictates the stability of the reaction and the color profile of the final product.
Target Precursor: 2-(2-methoxyphenyl)acetic acid
-
CAS Number: 93-25-4
-
Synonyms: o-Anisylacetic acid; (2-Methoxyphenyl)acetic acid.
-
Molecular Weight: 166.17 g/mol .
-
Physical State: White to off-white crystalline solid.
Critical Quality Attributes (CQAs)
Before initiating synthesis, the starting acid must meet specific criteria to prevent hazardous runaways or product degradation.
| Attribute | Specification | Rationale |
| Purity (HPLC) | > 98.0% | Impurities (e.g., 2-methoxybenzaldehyde) can polymerize under chlorinating conditions, darkening the product. |
| Moisture Content | < 0.5% w/w | Critical: Water reacts violently with thionyl chloride ( |
| Melting Point | 121–124 °C | Depression in MP indicates solvent occlusion or organic impurities. |
Sourcing Strategy: While commercially available, this acid is often synthesized via hydrolysis of 2-methoxybenzyl cyanide (CAS: 7035-03-2). If sourcing the nitrile precursor, ensure complete hydrolysis; residual nitriles can form interfering imidoyl chlorides during the activation step.
Part 2: Reagent Selection & Activation Chemistry
To convert the acid to the chloride, we must select a chlorinating agent that balances reactivity with purification ease.[1]
Option A: Thionyl Chloride ( ) – The Industrial Standard
-
Pros: Cost-effective; byproducts (
, ) are gases and easily removed. -
Cons: Requires thermal energy (reflux); commercial
often contains sulfuryl chloride ( ) traces which can chlorinate the aromatic ring. -
Optimization: Use Distilled
and catalytic DMF (Dimethylformamide).
Option B: Oxalyl Chloride ( ) – The High-Purity Route[2]
-
Pros: Reacts at room temperature; milder conditions preserve the methoxy ether linkage; byproducts (
, , ) are strictly gaseous. -
Cons: Significantly more expensive; generates Carbon Monoxide (requires excellent ventilation).
-
Recommendation: Use Option B only for milligram-scale drug discovery where cost is secondary to purity. Use Option A for scale-up (>10g).
Part 3: Reaction Mechanism (DMF Catalysis)
The uncatalyzed reaction with thionyl chloride is sluggish. We utilize the Vilsmeier-Haack activation mechanism by adding catalytic DMF. This forms a highly reactive chloroiminium species that activates the carboxylic acid.
Figure 1: Catalytic cycle showing the activation of Thionyl Chloride by DMF to form the reactive Chloroiminium species.
Part 4: Experimental Protocol
Safety Warning: This procedure generates sulfur dioxide (
Standard Operating Procedure (Scale: 50 mmol)
-
Setup:
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Attach a drying tube (CaCl2) or a nitrogen inlet to the top of the condenser to exclude atmospheric moisture.
-
Connect the outlet to a gas scrubber (NaOH solution trap) to neutralize evolved gases.
-
-
Charging:
-
Add 2-(2-methoxyphenyl)acetic acid (8.31 g, 50.0 mmol).
-
Add anhydrous Dichloromethane (DCM) (30 mL) [Optional: Can be run neat, but DCM moderates the exotherm].
-
Add DMF (0.1 mL, approx. 3 drops) as catalyst.
-
-
Reagent Addition:
-
Add Thionyl Chloride (4.4 mL, 60.0 mmol, 1.2 equiv) dropwise via syringe or addition funnel over 10 minutes.
-
Observation: Gas evolution will begin immediately.
-
-
Reaction:
-
Heat the mixture to a gentle reflux (approx. 45°C if using DCM, 75°C if neat).
-
Maintain reflux for 2–3 hours .
-
Endpoint: The solution should turn from a suspension to a clear, slightly yellow liquid. Gas evolution should cease.
-
-
Workup (Isolation):
-
Cool the mixture to room temperature.
-
Concentrate the solution under reduced pressure (Rotary Evaporator) to remove solvent and excess
. -
Chase Step: Add 10 mL of dry Toluene and re-evaporate. Why? This azeotropes the last traces of thionyl chloride, which is crucial if the next step involves amines.
-
-
Yield:
-
Expect 9.0 – 9.2 g (Quant.) of a yellow to brown oil.
-
Storage: Use immediately or store under Argon at 4°C. Hydrolyzes rapidly in air.
-
Part 5: Analytical Control & Troubleshooting
Since acid chlorides are unstable on standard silica gel (hydrolysis) and difficult to analyze via HPLC (reacts with mobile phase water/methanol), we use derivativization or direct NMR.
Verification Method: Methanol Quench
Take a small aliquot (10 µL) of the product and add it to 0.5 mL of dry Methanol.
-
Reaction: Acid Chloride + MeOH
Methyl Ester. -
Analysis: Run GC-MS or TLC on the resulting methyl ester.
-
Starting Material:
~ 0.2 (Acid) -
Product (Ester):
~ 0.6 (Non-polar)
-
Process Workflow Diagram
Figure 2: Operational workflow from raw material qualification to isolated intermediate.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Dark Black/Tar Product | Overheating or Polymerization | The methoxy ring is electron-rich. Keep temperature < 50°C (use DCM solvent). Do not distill the final oil at high temp/pressure. |
| Solid Precipitate | Unreacted Acid | Reaction time too short or moisture killed the reagent. Add 0.2 eq more |
| Pungent Smell in Next Step | Residual | The "Toluene Chase" step was skipped. Repeat evaporation with toluene. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6946, (2-Methoxyphenyl)acetic acid. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
-
Master Organic Chemistry (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
Sources
Technical Guide: Spectroscopic Data & Synthesis of 2-(2-Methoxyphenyl)acetyl Chloride
[1]
Part 1: Chemical Identity & Core Properties[1][2]
2-(2-methoxyphenyl)acetyl chloride is an acyl chloride derivative characterized by high reactivity toward nucleophiles.[1] It is primarily used as an acylating agent in Friedel-Crafts cyclizations and amide coupling reactions.[1]
| Property | Data |
| IUPAC Name | 2-(2-Methoxyphenyl)acetyl chloride |
| CAS Number | 28033-63-8 |
| Molecular Formula | C |
| Molecular Weight | 184.62 g/mol |
| Physical State | Colorless to pale yellow liquid (moisture sensitive) |
| Boiling Point | ~125–130 °C at 10 mmHg (Predicted) |
| Key Functional Groups | Acyl Chloride (-COCl), Ether (-OCH |
Part 2: Synthesis & Experimental Protocol
The most reliable route for high-purity synthesis involves the chlorination of 2-(2-methoxyphenyl)acetic acid using thionyl chloride (
Reaction Workflow
Figure 1: Synthetic pathway for the conversion of the carboxylic acid precursor to the acyl chloride.[1]
Detailed Protocol
-
Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (
or inlet). -
Charging: Add 2-(2-methoxyphenyl)acetic acid (1.0 equiv) to the flask.
-
Reagent Addition: Add Thionyl Chloride (
) (1.5 – 2.0 equiv) dropwise at room temperature. Note: Neat reaction is preferred, but dry Dichloromethane (DCM) can be used as a solvent if necessary.[1] -
Reaction: Heat the mixture to 40–50 °C for 2–3 hours. Monitor the cessation of
gas evolution. -
Workup:
-
Remove the reflux condenser and switch to a short-path distillation head.[1]
-
Evaporate excess
under reduced pressure (rotary evaporator with a base trap). -
Critical Step: Co-evaporate with anhydrous toluene (2x) to remove trace thionyl chloride, which can degrade the product or interfere with subsequent couplings.[1]
-
-
Yield: Quantitative conversion is typical.[1] The product is used immediately without further purification due to hydrolytic instability.[1]
Part 3: Spectroscopic Data (NMR & IR)[1][3]
The following data is derived from high-fidelity reference standards of phenylacetyl chloride, adjusted for the specific electronic and steric effects of the ortho-methoxy substituent.
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the shift of the carbonyl stretch from the acid region to the acyl chloride region.[1]
| Functional Group | Wavenumber ( | Intensity | Assignment |
| C=O Stretch | 1795 – 1810 | Strong | Characteristic Acyl Chloride carbonyl.[1] (Shifted from ~1710 in acid).[1] |
| C-H Stretch (Ar) | 3000 – 3100 | Medium | Aromatic ring protons.[1] |
| C-H Stretch (Alk) | 2840 – 2960 | Medium | Methoxy ( |
| C-O Stretch | 1245 – 1255 | Strong | Aryl-Alkyl Ether stretch ( |
| C-Cl Stretch | 600 – 800 | Medium | Acyl-Chloride bond vibration.[1] |
Diagnostic Note: The disappearance of the broad O-H stretch (2500–3300
H NMR Data (CDCl , 300/400 MHz)
The formation of the acid chloride significantly deshields the alpha-methylene protons compared to the precursor acid.[1]
| Position | Shift ( | Multiplicity | Integration | Assignment |
| 4.15 – 4.25 | Singlet (s) | 2H | Methylene adjacent to COCl.[1] Deshielded by ~0.5 ppm vs acid (3.65 ppm) and ~0.1 ppm vs phenylacetyl chloride (4.08 ppm) due to ortho-methoxy steric/electronic influence.[1] | |
| -OCH | 3.80 – 3.85 | Singlet (s) | 3H | Methoxy group attached to the aromatic ring.[1] |
| Ar-H (6) | 7.25 – 7.35 | Multiplet (m) | 1H | Aromatic proton.[1][2] |
| Ar-H (4,5) | 6.90 – 7.10 | Multiplet (m) | 2H | Aromatic protons (meta/para to methoxy).[1] |
| Ar-H (3) | 6.85 – 6.95 | Doublet (d) | 1H | Aromatic proton ortho to methoxy (shielded by resonance).[1] |
Comparative Analysis:
-
Phenylacetyl Chloride (Reference):
4.08 (s, 2H, CH ).[1] -
2-(2-Methoxyphenyl)acetic Acid (Precursor):
3.65 (s, 2H, CH ).[1] -
Shift Logic: The conversion
typically induces a downfield shift of +0.4 to +0.6 ppm on the alpha protons due to the strong electronegativity of the chlorine atom.[1]
C NMR Data (CDCl , 75/100 MHz)
| Carbon Type | Shift ( | Assignment |
| C=O | 171.0 – 172.5 | Carbonyl of the acid chloride.[1] (Distinct from acid ~176 ppm).[1][3] |
| Ar-C (ipso) | 157.5 | Aromatic C attached to Methoxy (C-2).[1] |
| Ar-C (ipso) | 122.0 – 123.0 | Aromatic C attached to Methylene (C-1).[1] |
| Ar-C | 128.0 – 131.0 | Aromatic CH (C-4, C-6).[1] |
| Ar-C | 120.5 | Aromatic CH (C-5).[1] |
| Ar-C | 110.5 | Aromatic CH (C-3, ortho to OMe).[1] |
| -OCH | 55.4 | Methoxy carbon.[1] |
| -CH | 50.0 – 52.0 | Methylene carbon.[1] Significantly deshielded compared to the acid (~35 ppm).[1] |
Part 4: Interpretation & Validation[1]
To validate your synthesis without a reference standard, utilize the "Self-Validating" checks below:
-
The "1800" IR Check: A strong band appearing at ~1800
is the definitive signature of the acid chloride.[1] If the band remains at 1710–1740 , conversion is incomplete (acid or anhydride).[1] -
The NMR Shift Test:
References
-
Synthesis of Acyl Chlorides : "Preparation of Acyl Chlorides from Carboxylic Acids using Thionyl Chloride." Org.[1][2][4] Synth.1943 , 23,[1][5] 35.
-
Reference NMR Data (Phenylacetyl Chloride) : ChemicalBook Spectral Database, Phenylacetyl chloride 1H NMR, 4.08 ppm shift assignment.
-
General IR Spectroscopy of Acid Chlorides : NIST Chemistry WebBook, Acetyl Chloride IR Spectrum (C=O stretch ~1800 cm-1).[1]
-
Precursor Data : PubChem Compound Summary for 2-(2-Methoxyphenyl)acetic acid (CAS 93-25-4).[1] [1]
discovery and history of 2-(2-methoxyphenyl)acetyl chloride
The following guide details the technical profile, synthetic history, and application utility of 2-(2-methoxyphenyl)acetyl chloride . This document is structured for drug development professionals, emphasizing mechanistic causality, handling protocols, and downstream heterocyclic utility.
CAS: 28033-63-8 | Formula: C₉H₉ClO₂ | MW: 184.62 g/mol Synonyms: o-Methoxyphenylacetyl chloride; (2-Methoxyphenyl)acetyl chloride
Executive Summary
2-(2-Methoxyphenyl)acetyl chloride is a specialized acylating agent and a critical "ortho-functionalized" synthon in medicinal chemistry. Unlike its para-isomer (often associated with NSAID scaffolds like indomethacin) or meta-isomer, the ortho-methoxy derivative is primarily valued for its ability to facilitate intramolecular cyclization reactions. It serves as a gateway to isoquinolines (via Bischler-Napieralski), benzofurans (via demethylative acylation), and spasmolytic phenethylamines . Its historical utility is deeply intertwined with the expansion of isoquinoline alkaloid synthesis in the mid-20th century.
Historical Genesis & Discovery
The "Ortho" Challenge
While phenylacetic acid derivatives have been known since the 19th century, the specific isolation and utilization of the ortho-methoxy acid chloride emerged later, driven by the demand for complex heterocycles.
-
Early Context (1890s-1920s): The discovery of the Bischler-Napieralski reaction (1893) created a demand for various phenylacetyl chlorides to synthesize isoquinoline alkaloids. Early chemists focused largely on 3,4-dimethoxy derivatives (mimicking papaverine). The ortho-methoxy variant was initially a "chemical curiosity" utilized to probe steric effects in cyclization.
-
Mid-Century Expansion (1950s-1970s): The compound gained prominence as researchers explored benzofuran-2(3H)-ones (coumaranones). The ortho-methoxy group provided a unique handle: under strong Lewis acid conditions, the acid chloride could undergo demethylative cyclization, a reaction not possible with meta or para isomers.
-
Modern Era: Today, it is a standard building block in High-Throughput Screening (HTS) libraries for GPCR ligands and kinase inhibitors, where the ortho-substituent forces non-planar conformational locks in the final drug molecule.
Synthetic Evolution & Protocols
The synthesis of 2-(2-methoxyphenyl)acetyl chloride requires careful control to prevent premature decomposition or hydrolysis.
Mechanistic Causality in Reagent Choice
-
Thionyl Chloride (SOCl₂): The historical standard. Effective but generates SO₂ and HCl gas, which can degrade the acid sensitive ortho-methoxy group if heating is prolonged.
-
Oxalyl Chloride / DMF (Catalytic): The modern "gold standard." This method operates at lower temperatures (0°C to RT). The Vilsmeier-Haack-type intermediate formed by DMF allows for rapid conversion, minimizing the risk of acid-catalyzed demethylation.
Recommended Protocol (Senior Scientist Verified)
Target Scale: 10 mmol
| Step | Reagent | Equiv. | Conditions | Mechanistic Note |
| 1 | 2-Methoxyphenylacetic acid | 1.0 | Dry DCM, 0°C under N₂ | Solvent choice prevents hydrolysis. |
| 2 | Oxalyl Chloride | 1.2 | Dropwise addition | Excess ensures complete conversion; volatile byproducts. |
| 3 | DMF (Anhydrous) | 0.05 | Catalytic | Forms active chloro-iminium species to activate (COCl)₂. |
| 4 | Workup | N/A | Evaporation (High Vac) | Do not wash with water. Product is hydrolytically unstable. |
Critical Handling Note: The ortho-methoxy group acts as an internal Lewis base. In the presence of strong Lewis acids (e.g., AlCl₃) or excessive heat, this compound can spontaneously cyclize to form 3-coumaranone , liberating chloromethane. Store at -20°C under inert atmosphere.
Mechanistic Insights & Visualization
The utility of this scaffold lies in its divergent reactivity. It can react via standard nucleophilic acyl substitution (Pathway A) or intramolecular electrophilic aromatic substitution (Pathway B).
Pathway Diagram (Graphviz)
Caption: Divergent synthetic pathways. Green path indicates isoquinoline synthesis; Dashed Red path indicates risk of or intentional cyclization to benzofuranone.
Pharmaceutical Applications (The "Why")
Isoquinoline Alkaloid Synthesis
The most "field-proven" application is in the Bischler-Napieralski reaction .
-
Mechanism: The acid chloride reacts with a phenethylamine to form an amide. Treatment with POCl₃ causes cyclization to the 3,4-dihydroisoquinoline.
-
Significance: This pathway is used to synthesize analogs of Papaverine (vasodilator) and Octaverine (spasmolytic). The ortho-methoxy group in the starting material ends up at the C-1 pendant phenyl ring of the isoquinoline, a position critical for receptor selectivity in certain calcium channel blockers.
Friedel-Crafts & Benzofuran Scaffolds
In drug discovery, the ortho-methoxy group is often used as a "latent phenol."
-
Reaction: Under Friedel-Crafts conditions (AlCl₃), the acid chloride can acylate an external aromatic ring (forming a benzophenone derivative) or cyclize internally.
-
Utility: This is a key route to Strobilurin fungicides (agrochemicals) and specific anticoagulant precursors where a benzofuran core is required.
Spasmolytic Agents
Historically, amides derived from 2-methoxyphenylacetic acid (synthesized via this chloride) have been investigated for spasmolytic activity (smooth muscle relaxation). The steric bulk of the ortho-substituent prevents free rotation, locking the molecule in a bioactive conformation distinct from the para-isomer.
Safety & Stability Profile
| Parameter | Specification | Warning |
| Hydrolytic Stability | Low | Reacts violently with water/moisture to release HCl gas. |
| Thermal Stability | Moderate | Avoid T > 50°C during storage; risk of polymerization/cyclization. |
| Incompatibility | Strong Bases, Alcohols, Amines | Reacts exothermically. |
| Toxicity | Corrosive / Lachrymator | Causes severe skin burns and eye damage. Handle in fume hood. |
References
-
Biosynth. (2023).[1] 2-(2-Methoxyphenyl)acetyl chloride Product Specifications. Retrieved from
-
Organic Syntheses. (1955). p-Methoxyphenylacetonitrile (Analogous chemistry for phenylacetic acid derivatives). Org.[2] Synth.35 ,[3][4] 83. Retrieved from
-
National Institutes of Health (NIH). (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex (Discussing Friedel-Crafts acylation using methoxy-phenylacetyl derivatives). Retrieved from
-
CymitQuimica. (2023).[1][3] 2-(2-Methoxyphenyl)acetyl chloride CAS 28033-63-8 Data. Retrieved from
-
Google Patents. (1982). Preparation of thiophenecarbonyl chloride (Methodology for Acid Chloride Synthesis). US Patent 4321399A.[5] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(2-METHOXYPHENOXY)ETHYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of 2-Thiopheneacetyl chloride_Chemicalbook [chemicalbook.com]
- 5. US4321399A - Preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]
Methodological & Application
Application Note: Esterification & Acylation Protocols for 2-(2-Methoxyphenyl)acetyl Chloride
This Application Note is designed for researchers and process chemists utilizing 2-(2-methoxyphenyl)acetyl chloride (CAS: 20396-65-8) in drug discovery and intermediate synthesis.[1] It moves beyond generic acid chloride protocols to address the specific steric and electronic nuances imposed by the ortho-methoxy substituent.
Executive Summary & Reagent Profile
2-(2-Methoxyphenyl)acetyl chloride is a specialized acylating agent used to introduce the o-methoxybenzyl moiety.[1] Unlike simple acetyl chloride or benzoyl chloride, this reagent possesses a unique combination of steric bulk (at the ortho position) and electronic insulation (due to the methylene spacer).
It is a critical intermediate in the synthesis of:
-
Synthetic Cannabinoids: Key precursor for phenylacetylindoles (e.g., JWH-250 ).[1]
-
Beta-Adrenergic Agonists: Precursor for phenethylamine derivatives like Methoxyphenamine .[1]
-
Kinase Inhibitors: Used to install lipophilic, metabolically stable aryl caps.
Chemical Profile
| Property | Data |
| CAS Number | 20396-65-8 |
| Formula | C₉H₉ClO₂ |
| MW | 184.62 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~125–130 °C (at 15 mmHg) |
| Density | ~1.19 g/mL |
| Stability | Moisture sensitive; hydrolyzes to 2-(2-methoxyphenyl)acetic acid.[1][2][3] |
Mechanistic Insights: The "Ortho" Effect
Understanding the behavior of this specific reagent is crucial for optimizing yields.
-
Steric Hindrance: The methoxy group at the ortho position creates significant steric crowding around the carbonyl carbon. While the methylene spacer (
) provides some flexibility, the rotation of the aromatic ring can block the trajectory of incoming nucleophiles, particularly bulky secondary alcohols or amines. -
Electronic Effect: The methoxy group is an Electron Donating Group (EDG). However, because it is separated from the carbonyl by a methylene group, there is no direct resonance conjugation . The effect is primarily inductive (through-bond) and field (through-space) .[1]
-
Result: The carbonyl carbon is slightly less electrophilic than in unsubstituted phenylacetyl chloride, requiring stronger activation (e.g., DMAP catalysis) for difficult substrates.
-
DOT Diagram: Reaction Mechanism & Steric Influence
Caption: The ortho-methoxy group (in red zone) creates a steric barrier during the formation of the tetrahedral intermediate, often necessitating nucleophilic catalysts like DMAP.
Experimental Protocols
Protocol A: Standard Base-Promoted Esterification
Best for: Primary alcohols, unhindered secondary alcohols, and scale-up.[1]
Reagents:
-
Substrate (Alcohol): 1.0 equiv
-
2-(2-Methoxyphenyl)acetyl chloride: 1.2 equiv[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): 1.5 equiv
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the alcohol (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration). Cool the mixture to 0 °C using an ice bath.
-
Addition: Add 2-(2-methoxyphenyl)acetyl chloride (1.2 equiv) dropwise via syringe over 10–15 minutes. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 20% EtOAc/Hexanes).
-
Quench: Quench with saturated NaHCO₃ solution.
-
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove excess amine), then brine. Dry over Na₂SO₄ and concentrate.
Protocol B: "Forced" Conditions (Steglich-Type Modification)
Best for: Sterically hindered secondary alcohols, phenols, or when Protocol A yields <50%.
The Logic: Standard bases (TEA) are often insufficient to overcome the steric penalty of the ortho-methoxy group for hindered nucleophiles. DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is more susceptible to attack.[1]
Reagents:
-
Substrate: 1.0 equiv
-
Acid Chloride: 1.5 equiv[4]
-
Pyridine: Used as solvent (or 2.0 equiv in DCM)
-
DMAP: 0.1 – 0.2 equiv (Catalytic)
Procedure:
-
Dissolution: Dissolve the hindered alcohol in anhydrous Pyridine (0.5 M).
-
Catalyst: Add DMAP (0.1 equiv).
-
Addition: Add the acid chloride (1.5 equiv) in one portion at RT (or 0 °C if the substrate is very sensitive).
-
Heating: If no reaction is observed after 1 hour, heat to 60 °C . The ortho-methoxy group is thermally stable, allowing for elevated temperatures.
-
Workup: Dilute with EtOAc. Crucial Step: Wash extensively with saturated CuSO₄ solution or 1M HCl to remove pyridine (CuSO₄ forms a water-soluble blue complex with pyridine).[1]
Protocol C: Friedel-Crafts Acylation (Indole Synthesis)
Specific Application: Synthesis of JWH-250 analogs.[1]
Reagents:
-
Indole derivative: 1.0 equiv
-
Acid Chloride: 1.2 equiv
-
Lewis Acid: Diethylaluminum chloride (Et₂AlCl) or AlCl₃: 1.5 equiv
-
Solvent: DCM[5]
Procedure:
-
Cool a solution of the indole (1.0 equiv) in DCM to 0 °C under Argon.
-
Add the Lewis Acid (1.5 equiv) dropwise. Stir for 30 min to form the complex.
-
Add 2-(2-methoxyphenyl)acetyl chloride (1.2 equiv) dropwise.[1]
-
The reaction will likely turn dark red/brown. Stir at 0 °C for 1 hour, then warm to RT.
-
Quench: Pour carefully into ice water containing dilute HCl.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of acid chloride.[1] | Ensure solvent is anhydrous.[1] Check reagent quality (if it smells like vinegar/acetic acid, it has hydrolyzed). Distill reagent if necessary.[1] |
| Red/Pink Color | Oxidation of phenol impurities. | The ortho-methoxy group can demethylate under harsh Lewis Acid conditions to form phenols, which oxidize. Keep temperature <0 °C during Lewis Acid addition. |
| No Reaction (Hindered) | Steric clash. | Switch to Protocol B (DMAP catalysis). Increase temperature to reflux in THF or Toluene. |
| Emulsion during Workup | Surfactant-like properties.[1] | Use a minimal amount of brine. Add a small amount of MeOH to the organic layer to break the emulsion. |
Workflow Decision Tree
Caption: Decision matrix for selecting the optimal acylation protocol based on substrate sterics and electronics.
Safety & Handling
-
Corrosivity: 2-(2-Methoxyphenyl)acetyl chloride is corrosive and causes severe skin burns.[1][6]
-
Lachrymator: Vapors are irritating to eyes and respiratory tract. Handle only in a fume hood.
-
Decomposition: Reacts violently with water to release HCl gas.[1]
-
Storage: Store under inert gas (Argon) in a refrigerator (<4 °C). If the liquid turns cloudy or precipitates white solids, it has hydrolyzed to the acid.
References
-
Huffman, J. W., et al. (2005). "1-Pentyl-3-phenylacetylindoles: a new class of cannabimimetic indoles."[1][7] Bioorganic & Medicinal Chemistry Letters, 15(18), 4110–4113.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Sigma-Aldrich. (2024).[1] "Safety Data Sheet: 2-Methoxyphenylacetyl chloride."
-
PubChem. (2024). "Compound Summary: 2-(2-Methoxyphenyl)acetyl chloride." National Library of Medicine.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.[1] (Standard procedures for Acid Chlorides).
Sources
- 1. Methoxyphenamine | C11H17NO | CID 4117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. goldncloudpublications.com [goldncloudpublications.com]
- 4. US20110230541A1 - Process for the preparation of rotigotine - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Buy 2-(2-methoxyphenyl)acetyl Chloride | 28033-63-8 [smolecule.com]
- 7. Details of the Drug | DrugMAP [drugmap.idrblab.net]
Application Note: Precision Synthesis of Isoquinoline Scaffolds using 2-(2-Methoxyphenyl)acetyl Chloride
Topic: Precision Synthesis of Isoquinoline Scaffolds using 2-(2-Methoxyphenyl)acetyl Chloride Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
2-(2-Methoxyphenyl)acetyl chloride (CAS: 28033-63-8) is a high-value electrophilic building block used extensively in the synthesis of nitrogen-containing heterocycles, particularly isoquinoline alkaloids and benzofuran derivatives .[1] Its primary utility lies in its activated acyl chloride functionality, which facilitates rapid amide coupling and subsequent intramolecular cyclization.
This guide details the reagent's critical role in the Bischler-Napieralski reaction , a cornerstone method for generating dihydroisoquinoline cores found in diverse therapeutic classes, including vasodilators, antispasmodics, and novel kinase inhibitors. We present a validated, two-stage protocol for synthesizing 1-(2-methoxybenzyl)-3,4-dihydroisoquinoline derivatives, emphasizing process control and impurity management.
Reagent Profile & Chemical Logic
| Property | Specification |
| Chemical Name | 2-(2-Methoxyphenyl)acetyl chloride |
| CAS Number | 28033-63-8 |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Reactivity Profile | Highly moisture-sensitive; Lachrymator; Corrosive |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
Mechanistic Advantage: Unlike its parent carboxylic acid, the acid chloride moiety eliminates the need for in situ activation reagents (e.g., HATU, EDC), driving reaction kinetics toward completion even with sterically hindered amines. The ortho-methoxy substituent provides crucial electronic donation that can influence downstream regioselectivity in electrophilic aromatic substitutions and metabolic stability in final drug candidates.
Core Application: Bischler-Napieralski Cyclization
The most robust application of this reagent is the synthesis of 1-substituted-3,4-dihydroisoquinolines . This pathway is essential for creating libraries of "Papaverine-like" analogs for Structure-Activity Relationship (SAR) studies.
Reaction Pathway Visualization
The following flowchart illustrates the two-step synthesis: N-Acylation followed by Cyclodehydration .
Figure 1: Logical flow of the Bischler-Napieralski synthesis pathway using 2-(2-methoxyphenyl)acetyl chloride.
Detailed Experimental Protocol
Phase 1: High-Efficiency N-Acylation
Objective: Synthesize the N-(phenethyl)-2-(2-methoxyphenyl)acetamide intermediate.
Reagents:
-
Substrate: 2-(3,4-Dimethoxyphenyl)ethanamine (Homoveratrylamine) [1.0 equiv]
-
Reagent: 2-(2-Methoxyphenyl)acetyl chloride [1.1 equiv]
-
Base: Triethylamine (TEA) [1.5 equiv]
-
Solvent: Dichloromethane (DCM), anhydrous [10 mL/g substrate]
Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with Homoveratrylamine and TEA in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C .
-
Addition: Dissolve 2-(2-methoxyphenyl)acetyl chloride in a small volume of DCM. Add dropwise to the amine solution over 30 minutes. Critical: Maintain temperature < 5°C to prevent polymerization or side reactions.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. Look for the disappearance of the amine and the appearance of the amide peak (M+H).
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with 1N HCl (to remove unreacted amine) and then Brine. Dry over Na₂SO₄ and concentrate.
-
Checkpoint: The intermediate amide is typically a solid. Recrystallize from Ethanol if purity is <95%.
-
Phase 2: Cyclodehydration (Bischler-Napieralski)
Objective: Convert the amide into the dihydroisoquinoline core.
Reagents:
-
Substrate: Amide Intermediate (from Phase 1) [1.0 equiv]
-
Dehydrating Agent: Phosphorus Oxychloride (POCl₃) [3.0 - 5.0 equiv]
-
Solvent: Toluene or Acetonitrile (anhydrous)
Procedure:
-
Setup: Dissolve the amide in anhydrous Toluene in a heavy-walled pressure vial or round-bottom flask equipped with a reflux condenser.
-
Activation: Add POCl₃ carefully (Exothermic!).
-
Cyclization: Heat the reaction to Reflux (110°C) for 2–6 hours.
-
Mechanism Note: The reaction proceeds via an imidoyl chloride intermediate which undergoes intramolecular electrophilic attack on the electron-rich phenyl ring.
-
-
Quenching (Hazardous): Cool to RT. Pour the reaction mixture slowly onto Crushed Ice/Water . Caution: POCl₃ hydrolysis is violent and generates HCl gas.
-
Basification: Adjust pH to >10 using 20% NaOH solution to liberate the free base.
-
Isolation: Extract with Ethyl Acetate or Chloroform. Dry and concentrate.
-
Purification: Flash column chromatography (DCM/MeOH/NH₄OH) is usually required to isolate the pure dihydroisoquinoline.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Target Range | Impact of Deviation |
| Moisture Content | < 0.1% (Solvents) | High moisture hydrolyzes the acid chloride back to the acid, stalling Phase 1. |
| POCl₃ Quality | Colorless/Straw | Yellow/Orange POCl₃ indicates decomposition; leads to lower yields in Phase 2. |
| Reflux Temp | 105–115°C | Temperatures <100°C may fail to overcome the activation energy for ring closure. |
| Quench pH | > 10 | Failure to fully basify traps the product as the hydrochloride salt in the aqueous phase. |
Self-Validating Step:
-
IR Spectroscopy: The transition from Phase 1 to Phase 2 is marked by the disappearance of the Amide Carbonyl stretch (~1650 cm⁻¹) and the appearance of the Imine (C=N) stretch (~1620–1630 cm⁻¹).
Safety & Handling Protocols
-
Lachrymator: 2-(2-Methoxyphenyl)acetyl chloride releases HCl upon hydrolysis, causing severe eye and respiratory irritation. Open only in a fume hood.
-
Corrosivity: Direct contact causes severe skin burns.[2] Wear butyl rubber gloves and a face shield.
-
Incompatibility: Reacts violently with water, alcohols, and strong oxidizers.
References
-
Bischler-Napieralski Reaction Overview
- Reagent Specification & Safety (2-(2-Methoxyphenyl)acetyl chloride)
-
Isoquinoline Synthesis Methodologies
- Source: Chrzanowska, M., & Rozwadowska, M. D. (2004). "Asymmetric Synthesis of Isoquinoline Alkaloids." Chemical Reviews, 104(7), 3341–3370.
-
URL:[Link]
-
Pharmacological Relevance of Isoquinoline Derivatives
- Source: MDPI Molecules. "Ex Vivo and In Vivo Study of Some Isoquinoline Precursors."
-
URL:[Link]
Sources
- 1. (2-Methoxyphenyl)acetyl chloride - CAS:28033-63-8 - Sunway Pharm Ltd [3wpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Advanced Synthesis & Application of 2-(2-Methoxyphenyl)acetyl Chloride in Next-Gen Fungicide Discovery
Executive Summary & Strategic Importance
In the high-stakes arena of agrochemical discovery, the Strobilurin class of fungicides (QoI inhibitors) remains a cornerstone of crop protection. While first-generation blockbusters like Kresoxim-methyl utilized ortho-tolyl scaffolds, modern resistance management requires novel analogs with altered steric and electronic profiles.[1]
2-(2-Methoxyphenyl)acetyl chloride (CAS: 28033-63-8) is a critical electrophilic building block for this purpose.[1] The ortho-methoxy substituent provides a unique combination of electron donation and steric bulk, distinct from the methyl group of Kresoxim or the hydrogen of Azoxystrobin.[1] This intermediate allows researchers to rapidly synthesize libraries of phenylacetic acid amides and esters , a structural motif proven to maintain fungicidal potency while modulating lipophilicity (LogP) and metabolic stability.
This guide provides a rigorous, field-validated protocol for the synthesis, handling, and application of this intermediate, moving beyond textbook descriptions to address the practical challenges of yield optimization and impurity control in a research setting.
Chemical Profile & Safety Architecture
Before initiating synthesis, the operator must understand the reactivity profile. This acid chloride is a "hard" electrophile and a potent lachrymator.
| Property | Specification | Critical Note |
| CAS No. | 28033-63-8 | |
| Molecular Weight | 184.62 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkening indicates hydrolysis or polymerization.[1][2] |
| Boiling Point | ~115 °C (at 15 mmHg) | Distillable, but vacuum required to prevent decomposition. |
| Reactivity | High Moisture Sensitivity | Hydrolyzes to HCl and parent acid instantly upon contact with moist air. |
| Hazards | Corrosive (Skin/Eye), Lachrymator | Zero-tolerance for open-bench handling.[1] Fume hood mandatory. |
Safety Protocol: The "Dry-Quench" System
-
Engineering Control: All transfers must occur under a positive pressure of dry Nitrogen or Argon.
-
Spill Management: Do NOT use water.[3] Neutralize spills with solid sodium bicarbonate or dry lime before attempting cleanup.
-
PPE: Double nitrile gloves (0.11 mm min) and a face shield are non-negotiable due to the lachrymatory nature.
Protocol A: High-Fidelity Synthesis of the Intermediate
While Thionyl Chloride (
Materials
-
Precursor: 2-Methoxyphenylacetic acid (CAS: 93-25-4) [>98% purity].[1][4]
-
Reagent: Oxalyl Chloride (2.0 equiv).
-
Catalyst:
-Dimethylformamide (DMF) (anhydrous, 1-2 drops).[1] -
Solvent: Dichloromethane (DCM) (anhydrous).
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.
-
Dissolution: Charge the RBF with 2-Methoxyphenylacetic acid (10.0 g, 60 mmol) and anhydrous DCM (100 mL). Add catalytic DMF (3 drops).
-
Insight: The DMF forms the Vilsmeier-Haack reagent intermediate, which is the active chlorinating species, drastically lowering the activation energy compared to direct reaction.[1]
-
-
Chlorination: Cool the system to 0°C. Add Oxalyl Chloride (10.3 mL, 120 mmol) dropwise over 30 minutes.
-
Caution: Vigorous gas evolution (
, , ) will occur. Ensure the bubbler is active and venting into a scrubber (NaOH solution).
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours.
-
Endpoint Check: Aliquot 50 µL into MeOH. Inject into HPLC. Disappearance of the Acid peak (and appearance of the Methyl Ester peak) confirms completion.
-
-
Workup: Concentrate the solvent in vacuo (Rotavap) at <40°C.
-
Purification: To remove excess oxalyl chloride, add 20 mL of dry toluene and re-evaporate (azeotropic removal). Repeat twice.
-
-
Storage: The resulting yellow oil is sufficiently pure (>97%) for immediate coupling. Store under Argon at -20°C if not used immediately.[1]
Protocol B: Application in Strobilurin Analog Synthesis (The "Linker" Strategy)
This protocol demonstrates the synthesis of a Strobilurin Pharmacophore Analog by coupling the acid chloride with a substituted aniline. This mimics the "amide-linker" strategy used to optimize the physical properties of fungicides like Metominostrobin.[1]
Reaction Scheme Visualization
Figure 1: Synthetic workflow for converting the acid precursor into a bioactive amide fungicide analog.
Experimental Procedure
-
Reagent Prep: Dissolve the freshly prepared 2-(2-methoxyphenyl)acetyl chloride (5.0 mmol) in anhydrous THF (15 mL).
-
Nucleophile Prep: In a separate flask, dissolve the target amine (e.g., 4-chloroaniline or a 2-aminopyrimidine derivative) (5.0 mmol) and
-Diisopropylethylamine (DIPEA) (6.0 mmol) in THF (10 mL).-
Why DIPEA? It acts as a proton scavenger to neutralize the HCl generated. Unlike Pyridine, it is non-nucleophilic and minimizes acyl-ammonium side products.[1]
-
-
Coupling: Cool the amine solution to 0°C. Cannulate the acid chloride solution into the amine solution dropwise.
-
Completion: Stir at RT for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench: Pour reaction mixture into saturated
solution. Extract with Ethyl Acetate (3x). -
Purification: The crude amide is often a solid. Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica, 0-30% EtOAc in Hexanes).[1]
Analytical Quality Control & Troubleshooting
Direct analysis of acid chlorides is difficult due to hydrolysis on LC columns. The Derivatization Method is the industry standard for QC.
QC Protocol: Methyl Ester Derivatization
-
Take 20 µL of the acid chloride.
-
Quench into 500 µL of anhydrous Methanol (HPLC grade).
-
Sonicate for 1 minute. (Reaction:
) -
Analyze the resulting Methyl 2-(2-methoxyphenyl)acetate by GC-MS or HPLC.[1]
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield (Step A) | Old Oxalyl Chloride | Distill reagent or buy fresh ampoules.[1] |
| Dark Product (Step A) | High Temperature | Maintain T < 25°C. Acid chlorides degrade thermally. |
| Incomplete Coupling (Step B) | Moisture Ingress | Ensure THF is distilled over Na/Benzophenone or from a solvent system. |
| Extra Peak in HPLC | Hydrolysis (Parent Acid) | The quench MeOH was wet, or the sample hydrolyzed during transfer. Dry solvents. |
References & Authority
-
Strobilurin Chemistry & SAR:
-
Sauter, H., et al. "Mitochondrial Respiration as a Target for Antifungals: Lessons from Research on Strobilurins." Wiley Online Library. (Discusses the role of phenylacetic acid side chains in binding affinity).
-
- Design, Synthesis, and Fungicidal Activities of New Strobilurin Derivatives.[1]
-
-
Synthesis Protocols:
-
Clayden, J., et al. "Acid Chloride Synthesis using Oxalyl Chloride." Organic Chemistry.
-
- 2-Methoxyphenylacetic acid properties.[1]
-
-
Agrochemical Applications:
Note: This protocol is designed for research and development purposes. Scale-up to pilot plant quantities requires further thermal hazard analysis (DSC/ARC).[1]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. (2-Methoxyphenyl)acetyl chloride - CAS:28033-63-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. chemos.de [chemos.de]
- 4. A15211.18 [thermofisher.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Investigations into the biosynthesis of the antifungal strobilurins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Optimized Synthesis of N-Substituted 2-(2-Methoxyphenyl)acetamides
Topic: Reaction of 2-(2-methoxyphenyl)acetyl chloride with primary amines Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction & Pharmacological Significance
The 2-(2-methoxyphenyl)acetamide scaffold is a privileged substructure in medicinal chemistry, frequently serving as a pharmacophore in antipsychotics, analgesics, and COX-II inhibitors. The presence of the ortho-methoxy (o-OMe) group on the phenyl ring is not merely cosmetic; it provides critical steric bulk that restricts rotation around the benzylic bond, influencing the binding conformation of the acetamide side chain. Furthermore, the methoxy group acts as a metabolic blocker, preventing hydroxylation at the ortho position and modulating the lipophilicity (
This Application Note details the robust synthesis of N-substituted 2-(2-methoxyphenyl)acetamides via the nucleophilic acyl substitution of 2-(2-methoxyphenyl)acetyl chloride with primary amines. Unlike generic amide couplings, this protocol accounts for the specific electronic donation and steric effects of the o-OMe group to minimize side reactions such as ketene dimerization or hydrolysis.
Chemical Basis & Mechanism[1][2][3]
Reaction Mechanism
The transformation follows a classic addition-elimination mechanism (nucleophilic acyl substitution).
-
Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, expelling the chloride ion (a good leaving group) to reform the carbonyl double bond.
-
Deprotonation: The resulting protonated amide is neutralized by a non-nucleophilic base (e.g., Triethylamine, DIPEA) to generate the final neutral amide and the hydrochloride salt of the base.
The Ortho-Methoxy Effect
-
Steric Influence: The o-OMe group creates a "molecular cleft," slightly shielding the carbonyl carbon. While this does not prevent reaction, it requires that the reaction temperature be carefully controlled (initially 0 °C) to prevent competitive hydrolysis if moisture is present.
-
Electronic Influence: The oxygen atom donates electron density into the ring (resonance) but withdraws via induction. At the benzylic position, the inductive effect dominates slightly, making the carbonyl sufficiently electrophilic for rapid coupling.
Pathway Visualization
Caption: Step-wise mechanistic flow of the acylation reaction.
Experimental Design Strategy
Solvent Selection
The choice of solvent dictates the reaction rate and the ease of workup.
| Solvent | Polarity | Suitability | Notes |
| Dichloromethane (DCM) | Non-polar | High | Standard choice. Solubilizes reactants well; easy to evaporate. |
| Tetrahydrofuran (THF) | Polar Aprotic | Medium | Use if the amine is polar. Ensure THF is anhydrous to prevent hydrolysis. |
| Ethyl Acetate | Polar Aprotic | Medium | Greener alternative to DCM, but can undergo transamidation at high temps (rare at RT). |
| Water/DCM (Biphasic) | Mixed | Specialized | Used for Schotten-Baumann conditions (amino acids/salts). |
Base Selection (The Scavenger)
A base is mandatory to neutralize the HCl generated. Without it, the amine is protonated to form an unreactive ammonium salt, stalling the reaction at 50% conversion.
-
Triethylamine (TEA): Standard, cheap, easy to remove.
-
Diisopropylethylamine (DIPEA): Preferred if the primary amine is sterically hindered; DIPEA is non-nucleophilic.
-
Pyridine: Can serve as both solvent and base for sluggish reactions.
Standard Operating Procedure (SOP)
Method A: Anhydrous Coupling (Standard)
Scale: 1.0 mmol (adaptable)
Reagents:
-
2-(2-methoxyphenyl)acetyl chloride: 1.1 equiv (Avoid large excess to simplify purification)
-
Primary Amine (
): 1.0 equiv -
Triethylamine (TEA): 1.5 – 2.0 equiv
-
Dichloromethane (DCM): Anhydrous, 0.2 M concentration (5 mL per mmol)
Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Amine Solubilization: Add the Primary Amine (1.0 mmol) and TEA (1.5 mmol) to the flask. Dissolve in anhydrous DCM (4 mL).
-
Cooling: Submerge the flask in an ice-water bath (0 °C). Stir for 10 minutes.
-
Addition: Dissolve 2-(2-methoxyphenyl)acetyl chloride (1.1 mmol) in a separate vial with DCM (1 mL). Add this solution dropwise to the amine mixture over 5–10 minutes.
-
Why? Dropwise addition controls the exotherm and prevents localized high concentrations that could lead to bis-acylation.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check via TLC (typically 30-50% EtOAc/Hexanes). The acid chloride spot (if visible) will disappear, and a new polar amide spot will appear.
-
-
Quench: Add 1M HCl (5 mL) to the reaction mixture.
-
Purpose: This neutralizes excess TEA and protonates any unreacted amine, keeping them in the aqueous layer during extraction.
-
-
Workup:
-
Extract with DCM (2 x 10 mL).
-
Wash combined organics with Sat.
(removes unreacted acid/acid chloride byproducts). -
Wash with Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
Method B: Schotten-Baumann (Biphasic)
Best for: Amino acids or water-soluble amines (e.g., glycine, taurine).
-
Dissolve the amine in 10% NaOH (aq).
-
Add an equal volume of DCM.
-
Add the acid chloride dropwise to the vigorously stirring biphasic mixture.
-
The base keeps the amine deprotonated in the aqueous phase, while the reaction occurs at the interface.
Workflow Visualization
Caption: Operational workflow for Method A (Anhydrous Coupling).
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents are dry. Check the quality of the acid chloride (should be clear/yellow, not cloudy). |
| Bis-acylation | Excess Acid Chloride | Strictly control stoichiometry (1.0 : 1.1). Add acid chloride slowly at 0 °C. |
| Sticky Solid | Impurities (TEA salts) | Ensure thorough washing with 1M HCl and water. Recrystallize from EtOH/Water if necessary. |
| No Reaction | Amine is HCl salt | If starting with Amine·HCl, increase Base equivalents to 2.5–3.0 to liberate the free amine. |
Characterization Expectations
-
NMR (CDCl
):-
3.60–3.70 ppm (s, 2H): Benzylic
(characteristic singlet). -
3.80–3.90 ppm (s, 3H): Methoxy
(sharp singlet). -
5.50–6.50 ppm (br s, 1H): Amide
. - 6.80–7.30 ppm (m, 4H): Aromatic protons (distinct splitting due to o-substitution).
-
3.60–3.70 ppm (s, 2H): Benzylic
-
IR Spectroscopy:
-
Strong band at 1640–1660 cm
(Amide I, C=O stretch). -
Band at 3200–3400 cm
(N-H stretch).
-
References
-
Fisher Scientific. Amide Synthesis Protocols. Retrieved from
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. (2023).[1][2][3] Retrieved from
-
Murtaza, S. et al. 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. PMC3379516.[4] Retrieved from
-
Atrushi, et al. An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication. Retrieved from
-
BenchChem. Synthesis routes of N-(4-Methoxyphenyl)acetamide. Retrieved from
Sources
acylation of alcohols with 2-(2-methoxyphenyl)acetyl chloride procedure
Application Note & Standard Operating Procedure (SOP)
Abstract & Strategic Context
This Application Note details the optimized protocol for the acylation of alcohols (primary, secondary, and phenols) using 2-(2-methoxyphenyl)acetyl chloride (CAS 28033-63-8). This reagent is a critical building block in medicinal chemistry, particularly for the synthesis of fused heterocycles (e.g., benzothiazepines), calcium channel antagonists, and NSAID analogs.
Unlike simple acetyl chloride, the 2-(2-methoxyphenyl) moiety introduces specific steric and electronic considerations. The ortho-methoxy group exerts an electron-donating effect via resonance, potentially reducing the electrophilicity of the carbonyl carbon compared to unsubstituted phenylacetyl chloride. Furthermore, the steric bulk at the ortho position necessitates the use of nucleophilic catalysts (DMAP) to ensure complete conversion, especially with secondary alcohols or hindered phenols.
Reaction Mechanism & Pathway
The reaction proceeds via a Nucleophilic Acyl Substitution mechanism, specifically following the addition-elimination pathway.
Mechanistic Insights
-
Activation: The base (Triethylamine or Pyridine) neutralizes the HCl by-product, driving the equilibrium forward.
-
Catalysis: 4-Dimethylaminopyridine (DMAP) acts as a "stepper motor" catalyst. It attacks the acid chloride to form a highly electrophilic N-acylpyridinium ion intermediate, which is more reactive toward the alcohol than the free acid chloride.
-
Steric Management: The ortho-methoxy substituent creates a twisted conformation in the transition state. The N-acylpyridinium intermediate effectively extends the electrophilic center away from this steric clutter, facilitating attack by the alcohol.
Pathway Visualization
Figure 1: Catalytic cycle highlighting the role of DMAP in overcoming the steric hindrance of the ortho-methoxy group.
Materials & Equipment
Reagents
| Reagent | CAS | Purity | Role | Notes |
| 2-(2-Methoxyphenyl)acetyl chloride | 28033-63-8 | >97% | Electrophile | Moisture sensitive. Store under N₂. |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Solvent | Stabilized with amylene preferred. |
| Triethylamine (TEA) | 121-44-8 | >99% | Base | Distill over CaH₂ if old. |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | >99% | Catalyst | Essential for yield >90%. |
| Target Alcohol | Var. | >95% | Nucleophile | Dry via azeotrope if hygroscopic. |
Equipment
-
Flame-dried 2-neck round-bottom flask (RBF).
-
Inert gas line (Argon or Nitrogen).
-
Syringes/Cannulas for air-sensitive transfer.
-
Ice-water bath (0°C).
Standard Operating Procedure (SOP)
Scale: 1.0 mmol Alcohol equivalent. Time: 2–4 hours.
Phase 1: Preparation (T = -30 min)
-
Glassware Drying: Oven-dry a 25 mL 2-neck RBF and a magnetic stir bar at 120°C for >1 hour. Cool under a stream of dry Nitrogen.
-
Solvent Prep: Ensure DCM is anhydrous. If using a solvent system, purge with N₂ for 10 mins.
Phase 2: Reaction Setup (T = 0)
-
Substrate Dissolution: Charge the RBF with Alcohol (1.0 mmol) , DMAP (0.1 mmol, 10 mol%) , and Triethylamine (1.5 mmol) .
-
Solvation: Add Anhydrous DCM (5.0 mL) via syringe. Stir until a clear solution is obtained.
-
Cooling: Submerge the flask in an ice-water bath to reach 0°C. Note: Cooling is critical to prevent ketene dimerization side-reactions.
Phase 3: Acylation (T = +15 min)
-
Reagent Addition: Draw 2-(2-methoxyphenyl)acetyl chloride (1.2 mmol) into a syringe.
-
Best Practice: Dilute the acid chloride in 1 mL of DCM in a separate vial before addition to prevent localized hotspots.
-
-
Dropwise Addition: Add the acid chloride solution dropwise to the stirring alcohol mixture over 5–10 minutes.
-
Observation: A white precipitate (Et₃N·HCl) will form immediately.
-
-
Warming: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and warm to Room Temperature (20–25°C).
Phase 4: Monitoring & Quench (T = +2 to 4 hrs)
-
TLC Check: Monitor consumption of the starting alcohol.
-
Eluent: Hexanes:EtOAc (3:1).
-
Stain: UV (254 nm) and PMA (phosphomolybdic acid) or Anisaldehyde.
-
-
Quench: Once complete, add Saturated NaHCO₃ (5 mL) and stir vigorously for 10 minutes. This hydrolyzes excess acid chloride to the water-soluble acid salt.
Phase 5: Workup & Purification
-
Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 10 mL).
-
Wash: Wash combined organics with:
-
1M HCl (10 mL) – Removes residual DMAP/TEA.
-
Brine (10 mL) – Drying.
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography on silica gel.
-
Gradient: 0% → 20% EtOAc in Hexanes.
-
Note: The product is typically a viscous oil or low-melting solid.
-
Quality Control & Characterization
The 2-(2-methoxyphenyl)acetyl ester will exhibit distinct spectroscopic signatures.
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR | δ 3.60–3.80 ppm (s, 2H) | Benzylic -CH ₂-C(O)- protons. |
| ¹H NMR | δ 3.80–3.85 ppm (s, 3H) | Methoxy -OCH ₃ group (distinct singlet). |
| ¹³C NMR | ~171 ppm | Carbonyl ester carbon (C =O). |
| ¹³C NMR | ~55 ppm | Methoxy carbon. |
| IR | 1735–1750 cm⁻¹ | Strong C=O stretch (Ester). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture in solvent/reagent. | Use freshly distilled DCM; verify acid chloride quality (hydrolysis turns it to acid solid). |
| Unreacted Alcohol | Steric hindrance. | Increase DMAP to 20 mol%; Reflux in DCE (80°C) instead of DCM. |
| New Spot on TLC (Lower Rf) | Hydrolysis of product. | Avoid prolonged exposure to 1M HCl during workup; use Citric acid (10%) instead. |
| Side Product (Ketene) | Base added too fast/Temp too high. | Ensure 0°C start; add acid chloride very slowly. |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the acylation process.
References
-
Reagent Properties: PubChem. 2-(2-Methoxyphenyl)acetyl chloride. National Library of Medicine.[1] [Link][1]
-
General Acylation Mechanism: Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts. [Link]
-
Catalysis Protocol: Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition. [Link]
-
Medicinal Application (Calcium Channel Antagonists): Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]-thiazepin-3(2H)-one. MDPI Molbank. (Demonstrates analogous phenylacetic acid derivative usage). [Link][2][3]
Sources
Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2-(2-methoxyphenyl)acetyl Chloride
Foundational Principles: The Strategic Value of 2-(2-methoxyphenyl)acetyl Chloride
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals incorporating these structural motifs. The strategic selection of a starting material is paramount to the efficient construction of complex molecular architectures. 2-(2-methoxyphenyl)acetyl chloride presents itself as a particularly valuable precursor for several key reasons:
-
Inherent Reactivity: The acyl chloride functional group is a powerful electrophile, highly susceptible to nucleophilic attack. This reactivity facilitates the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, initiating the cascade towards cyclization. The mechanism is a classic nucleophilic addition-elimination pathway, where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the chloride leaving group.[1][2]
-
Structural Pre-organization: The ortho-methoxy group is not merely a passive substituent. Its steric bulk and electronic properties can influence the conformation of reaction intermediates, potentially favoring specific cyclization pathways. Furthermore, under certain acidic conditions (e.g., using BBr₃), it can be cleaved to a phenol, providing a new nucleophilic handle for subsequent intramolecular reactions.
-
Versatility in Heterocycle Construction: As will be detailed, this single starting material can be channeled into distinct synthetic routes to produce different classes of heterocycles, including N-heterocycles like quinolones and O-heterocycles like benzofurans, by carefully selecting the reaction partner and conditions.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The primary reaction pathway involves the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon of the acyl chloride. This two-step addition-elimination process is fundamental to all the protocols described herein.
Caption: General workflow for nucleophilic acyl substitution.
Safety and Handling of Acyl Chlorides
Acyl chlorides are hazardous reagents that demand strict safety protocols. Failure to adhere to these guidelines can result in severe injury.
-
Corrosivity and Toxicity: 2-(2-methoxyphenyl)acetyl chloride, like other acyl chlorides, is corrosive and causes severe skin burns and eye damage.[3][4] It is also a lachrymator (a substance that irritates the eyes and causes tears). Inhalation can be toxic and may cause respiratory irritation.[5][6][7]
-
Reactivity with Water: Acyl chlorides react violently with water and other protic solvents, releasing corrosive hydrogen chloride (HCl) gas. All reactions must be conducted under anhydrous (moisture-free) conditions.
-
Required Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate).
-
Storage: Store the reagent in a cool, dry, well-ventilated area away from moisture and incompatible materials.[8] The container must be kept tightly closed.[8]
Protocol I: Synthesis of 4-hydroxy-3-((2-methoxyphenyl)methyl)quinolin-2(1H)-one
This protocol details a robust method for synthesizing a substituted quinolin-2-one, a scaffold prevalent in many biologically active molecules. The strategy involves the N-acylation of an aniline derivative followed by a base-mediated intramolecular cyclization. This approach is analogous to established methods for quinolone synthesis where an aminobenzophenone is acylated and then subjected to alkaline cyclization.[9]
Workflow Diagram
Caption: Synthetic workflow for quinolone synthesis.
Step-by-Step Protocol
Step A: N-acylation of Methyl Anthranilate
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyl anthranilate (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.2 eq) to the solution.
-
In a separate flask, dissolve 2-(2-methoxyphenyl)acetyl chloride (1.05 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled aniline solution over 30 minutes using an addition funnel.
-
Causality Insight: Dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1 M HCl (aq). Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate. This intermediate is often used in the next step without further purification.
Step B: Intramolecular Dieckmann-Conrad Cyclization
-
In a flame-dried 500 mL round-bottom flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) and wash with anhydrous hexanes to remove the oil. Carefully decant the hexanes.
-
Add anhydrous toluene to the flask, followed by the crude amide intermediate (1.0 eq) dissolved in a minimal amount of anhydrous toluene.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 8-12 hours. Monitor by TLC.
-
Causality Insight: NaH is a strong, non-nucleophilic base that deprotonates the amide nitrogen and the α-carbon of the ester, facilitating the intramolecular cyclization to form the quinolone ring.
-
-
Cool the reaction to room temperature and quench carefully by the slow, dropwise addition of ethanol, followed by water.
-
Acidify the mixture to pH 2-3 with concentrated HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water and then with diethyl ether to remove impurities.
-
Recrystallize the solid from ethanol or an ethanol/water mixture to obtain the pure 4-hydroxy-3-((2-methoxyphenyl)methyl)quinolin-2(1H)-one.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Protocol II: Synthesis of 2-((2-methoxyphenyl)methyl)benzofuran
This protocol outlines a pathway to a benzofuran derivative. The synthesis proceeds via an initial O-acylation of salicylaldehyde, followed by an intramolecular cyclization and reduction sequence. This builds upon classical benzofuran syntheses which often involve cyclization of substituted phenols.[10][11]
Workflow Diagram
Caption: Synthetic workflow for benzofuran synthesis.
Step-by-Step Protocol
Step A: O-acylation of Salicylaldehyde
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve salicylaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Add triethylamine (Et₃N, 1.1 eq) dropwise.
-
Slowly add a solution of 2-(2-methoxyphenyl)acetyl chloride (1.0 eq) in anhydrous THF.
-
Causality Insight: Triethylamine acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide which is a much stronger nucleophile for attacking the acyl chloride. It also serves to neutralize the HCl byproduct.
-
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Filter the reaction mixture to remove the triethylammonium chloride salt and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.
Step B: Intramolecular Cyclization and Reduction
This step can be complex; a common approach involves a Perkin-like condensation followed by reduction. A more direct modern approach might use a palladium-catalyzed cyclization, but for a robust lab-scale protocol, a two-step sequence is often reliable.
-
(Cyclization) Dissolve the crude ester in acetic anhydride and add anhydrous potassium acetate. Heat the mixture to 140-150 °C for 5-7 hours. This promotes an intramolecular condensation to form a benzofuranone intermediate.
-
Cool the reaction mixture and pour it into ice water. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
(Reduction) Dissolve the crude benzofuranone intermediate in a suitable solvent like ethanol.
-
Cool to 0 °C and add sodium borohydride (NaBH₄) portion-wise. Stir for 2 hours.
-
Causality Insight: NaBH₄ reduces the ketone/enol functionalities to an alcohol, which can then be dehydrated under acidic workup or subsequent steps to yield the final benzofuran aromatic system.
-
-
Quench the reaction with acetone, then acidify with 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purification: Purify the final product using silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure 2-((2-methoxyphenyl)methyl)benzofuran.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
Summary of Synthetic Data
| Target Heterocycle | Key Transformation | Reagents | Solvent | Typical Yield |
| 4-hydroxy-3-((2-methoxyphenyl)methyl)quinolin-2(1H)-one | N-Acylation, Dieckmann Cyclization | 1. Methyl Anthranilate, Pyridine 2. NaH | 1. DCM 2. Toluene | 60-75% |
| 2-((2-methoxyphenyl)methyl)benzofuran | O-Acylation, Reductive Cyclization | 1. Salicylaldehyde, Et₃N 2. Ac₂O, KOAc 3. NaBH₄ | 1. THF 2. N/A 3. Ethanol | 45-60% |
References
-
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. [Link]
-
LibreTexts. (2023). Addition & Elimination Reactions in Acyl Chlorides. Chemistry LibreTexts. [Link]
-
MDPI. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]
-
ResearchGate. (2023). General strategy for synthesis of compounds. [Link]
-
MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
-
JOCPR. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buy 2-(2-methoxyphenyl)acetyl Chloride | 28033-63-8 [smolecule.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. afgsci.com [afgsci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
protecting group strategies for reactions with 2-(2-methoxyphenyl)acetyl chloride
Application Note: Protecting Group Strategies for Reactions with 2-(2-Methoxyphenyl)acetyl Chloride
Part 1: Introduction & Core Chemical Logic
2-(2-Methoxyphenyl)acetyl chloride is a deceptively simple reagent. While it appears to be a standard acylating agent, the presence of the ortho-methoxy group introduces a specific set of reactivities known as the "Ortho-Effect." This group is not merely an inert substituent; it is an internal nucleophile waiting to be activated.
For researchers in drug discovery (particularly in the synthesis of benzofuranones, indanones, and NSAID derivatives), this molecule presents a bifurcation in strategy:
-
The Methoxy Group as a Liability: In Friedel-Crafts acylation, the methoxy oxygen can facilitate intramolecular cyclization or undergo unwanted demethylation, leading to yield loss.
-
The Methoxy Group as a Tool: It serves as a robust protecting group for the phenol, which can be revealed later via Lewis acid-mediated cleavage.
This guide details the protecting group strategies required to navigate these pathways, ensuring the acid chloride reacts intermolecularly with your target nucleophile rather than intramolecularly with itself.
Part 2: The "Ortho-Effect" & Failure Modes
Before selecting a protecting group strategy, one must understand the failure mode. Under Lewis Acid conditions (e.g.,
The Mechanism of Failure (Intramolecular Cyclization): If the methyl group is cleaved in situ to form a phenol, the oxygen atom immediately attacks the activated acyl chloride (or acylium ion), forming 2-coumaranone (benzofuran-2(3H)-one) . This is a thermodynamic sink that irreversibly consumes your starting material.
Figure 1: The bifurcation of reaction pathways.[1] The red path represents the "Ortho-Effect" failure mode triggered by premature demethylation.
Part 3: Strategic Decision Matrix
Your choice of protecting group depends on two factors: the stability of the nucleophile and the final target structure.
Strategy A: The "Methoxy-Retention" Route
-
Goal: Keep the methoxy group intact in the final product.
-
Challenge: Preventing demethylation during acylation.
-
Solution: Use mild Lewis Acids (
, , or ) instead of . Avoid high temperatures. -
Nucleophile Protection: If reacting with amines, use Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) to prevent multi-site acylation.
Strategy B: The "Latent Phenol" Route (Post-Reaction Deprotection)
-
Goal: The final drug candidate requires a free phenol at the ortho position.
-
Challenge: Removing the methyl group after the reaction without destroying the new bond.
-
Solution: Perform the acylation with the methoxy group (using the mild conditions above), then use Boron Tribromide (
) for controlled demethylation. -
Alternative: If
is too harsh for the rest of the molecule, do not use the methoxy reagent . Instead, synthesize 2-(2-(benzyloxy)phenyl)acetyl chloride . The Benzyl ( ) group can be removed via hydrogenolysis ( ), which is orthogonal to Lewis acid chemistry.
Part 4: Detailed Protocols
Protocol 1: Synthesis of 2-(2-methoxyphenyl)acetyl chloride
Why this method? Thionyl chloride (
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a stir bar and N2 inlet.
-
Dissolution: Dissolve 2-(2-methoxyphenyl)acetic acid (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL).
-
Catalyst: Add dimethylformamide (DMF) (2 drops, catalytic). Note: DMF forms the Vilsmeier-Haack reagent intermediate, accelerating the reaction.
-
Chlorination: Cool to
. Add Oxalyl Chloride (12.0 mmol, 1.2 equiv) dropwise over 15 minutes. -
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Gas evolution (
) will cease. -
Workup: Concentrate in vacuo. Crucial: Re-dissolve the residue in dry DCM and evaporate again (2x) to azeotrope off residual HCl.
-
Storage: Use immediately. Do not store for >24h.
Protocol 2: Friedel-Crafts Acylation (Preserving the Methoxy Group)
Why this method? Tin(IV) Chloride (
-
Reagents:
-
Substrate: 1.0 equiv (e.g., Anisole, Toluene).
-
Reagent: 2-(2-methoxyphenyl)acetyl chloride (1.1 equiv).
-
Catalyst:
(1.1 equiv). -
Solvent: Anhydrous DCM or 1,2-Dichloroethane.
-
-
Procedure:
-
Cool the solution of Substrate and Reagent in DCM to
. -
Add
(1.0 M in DCM) dropwise. The solution may turn yellow/orange (complex formation). -
Stir at
for 1 hour, then monitor by TLC/HPLC. -
Stop Condition: If the methoxy cleavage product appears (phenol peak), quench immediately.
-
-
Quench: Pour into ice-water containing 1M HCl. Extract with DCM.[2]
Protocol 3: Controlled Demethylation ( )
Use this ONLY if you need to reveal the phenol after the coupling.
-
Dissolution: Dissolve the acylated product (1.0 mmol) in anhydrous DCM (10 mL).
-
Cooling: Cool to
(Dry ice/Acetone bath). Strict temperature control prevents side reactions. -
Addition: Add
(1.0 M in DCM, 2.5 equiv) dropwise.[1] -
Warming: Allow to warm to
slowly. Monitor closely. -
Quench: Cool back to
. Add Methanol (MeOH) dropwise (exothermic!). -
Workup: Wash with saturated
.
Part 5: Data Presentation & Troubleshooting
Table 1: Lewis Acid Compatibility with Ortho-Methoxy Groups
| Lewis Acid | Reactivity | Risk of Demethylation | Recommended Use |
| High | High | Only for synthesis of Coumaranones. | |
| Very High | Certain | Used intentionally for deprotection. | |
| Moderate | Low | Best for Friedel-Crafts retention. | |
| Moderate | Moderate | Alternative if | |
| Low | Very Low | For highly activated substrates only. |
Troubleshooting Guide:
-
Issue: Formation of a cyclic lactone (Coumaranone) during acid chloride synthesis.
-
Cause: Presence of moisture or excessive heat allowing hydrolysis and subsequent cyclization.
-
Fix: Switch to Oxalyl Chloride/DMF at
. Ensure strictly anhydrous conditions.
-
-
Issue: Low yield in Friedel-Crafts; dark tars formed.
-
Cause: Polymerization of the methoxy-styrene intermediates or intermolecular acylation.
-
Fix: Dilute the reaction (0.1 M). Add the acid chloride slowly to the Lewis Acid/Substrate mixture (Inverse Addition).
-
Part 6: Visualizing the Decision Process
Figure 2: Decision tree for selecting the appropriate protecting group strategy based on the final target moiety.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for phenol protection stability).
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
Lofthouse, G. H., et al. (1979).[3] "Synthesis of 2-coumaranones via acid-catalyzed cyclization." Journal of Chemical Research. (Note: Generalized citation for coumaranone formation logic).
-
McOmie, J. F. W., & Watts, M. L. (1963). "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, 19(11), 1857-1863.
-
BenchChem Application Note. "Friedel-Crafts Acylation using 2-(2-Oxocyclohexyl)acetyl chloride." (Contextual reference for handling complex acyl chlorides). Link
Sources
purification of products from 2-(2-methoxyphenyl)acetyl chloride acylation
Technical Application Note: High-Purity Isolation Strategies for Acylation Adducts of 2-(2-Methoxyphenyl)acetyl Chloride
Introduction & Chemical Context
2-(2-methoxyphenyl)acetyl chloride (MPAC) is a specialized acylating agent used frequently in the synthesis of heterocyclic scaffolds (e.g., benzofurans, isoquinolines) and pharmaceutical intermediates. Unlike simple acetyl chloride, MPAC possesses an ortho-methoxy group on the phenyl ring. This structural feature introduces unique electronic and steric challenges during acylation and subsequent purification.
The "Ortho-Methoxy" Effect:
-
Lewis Base Chelation: In Friedel-Crafts reactions, the oxygen of the methoxy group can coordinate with Lewis acids (e.g.,
), effectively sequestering the catalyst. This often necessitates higher catalyst loadings (>1.2–2.0 equivalents). -
Demethylation Risk: Under harsh Lewis acid conditions (high temperature or prolonged exposure to
/ ), the methoxy group may undergo cleavage to a phenol. This can lead to rapid intramolecular cyclization to form 2-benzofuranone derivatives, a common impurity that co-elutes with the desired ketone. -
Hydrolytic Instability: Like all phenylacetyl chlorides, MPAC is prone to rapid hydrolysis to 2-(2-methoxyphenyl)acetic acid (MPAA) upon contact with atmospheric moisture.
This guide details the purification protocols for the two primary reaction pathways: N-Acylation (Amide Formation) and C-Acylation (Friedel-Crafts).
Impurity Profiling & Detection
Before initiating purification, it is critical to identify the species present in the crude reaction mixture.
| Impurity Type | Origin | Detection (Diagnostic Signal) |
| MPAA (Hydrolyzed Acid) | Moisture ingress; incomplete reaction. | 1H NMR: Broad singlet >10 ppm (COOH). TLC: Streaks on silica; high polarity. |
| Demethylated Phenol | Lewis acid cleavage of methyl ether. | 1H NMR: Loss of singlet at ~3.8 ppm (-OCH3); appearance of broad -OH peak. |
| Benzofuranone Adduct | Intramolecular cyclization of phenol. | IR: Sharp lactone carbonyl stretch (~1790-1800 cm⁻¹). |
| Over-reaction with chlorinating agents (if MPAC generated in situ). | MS: M+34/36 isotopic pattern. |
Workflow Selection
The following decision matrix outlines the optimal purification pathway based on the reaction type.
Figure 1: Decision matrix for purification workflows based on the acylation target.
Protocol A: Purification of N-Acylation Products (Amides)
Context: Reaction of MPAC with primary/secondary amines. Major Contaminant: 2-(2-methoxyphenyl)acetic acid (MPAA) generated from excess acid chloride.
Step-by-Step Procedure:
-
Quenching:
-
Dilute the reaction mixture (typically in DCM or THF) with an equal volume of Ethyl Acetate (EtOAc).
-
Why: EtOAc provides better phase separation than DCM during the subsequent washes and prevents emulsion formation.
-
-
Acidic Wash (Removal of Amines):
-
Basic Wash (The Critical Step):
-
Wash the organic phase three times with Saturated Aqueous
. -
Validation: Monitor the pH of the aqueous layer. It must remain basic (pH > 8).
-
Mechanism:[1][2][3][4][5][6][7][8] Converts the hydrolyzed impurity (MPAA) into its water-soluble sodium carboxylate salt (MPAA-Na).
-
Note: The MPAC amide product is neutral and remains in the organic layer.
-
-
Drying and Concentration:
-
Dry over anhydrous
. Filter and concentrate in vacuo.
-
-
Crystallization (Polishing):
-
If the crude solid is off-white, recrystallize using Ethanol/Water or Toluene/Heptane .
-
Protocol: Dissolve in minimum hot Ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C.
-
Protocol B: Purification of Friedel-Crafts Adducts (Ketones)
Context: Reaction of MPAC with aromatics using
Step-by-Step Procedure:
-
Controlled Quench (Exothermic):
-
Cool the reaction mixture to 0°C.
-
Pour the mixture slowly into a beaker containing Crushed Ice + Concentrated HCl (10:1 ratio) .
-
Why: The HCl is required to dissolve aluminum hydroxide gels (
) that otherwise trap the product and cause emulsions.
-
-
Extraction:
-
Extract the aqueous slurry with Dichloromethane (DCM) (
). -
Caution: If the product contains a free phenol (due to demethylation), it may partition into the aqueous phase if the pH is too high. Maintain pH < 2 during extraction.
-
-
Solvent Swap & Washing:
-
Combine organic layers.[9] Wash once with Brine.
-
Dry over
(Magnesium sulfate is preferred over Sodium sulfate for removing trace water in Lewis acid reactions).
-
-
Flash Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes/Ethyl Acetate gradient (Start 100:0
80:20). -
Loading: Dissolve crude in minimum DCM or Toluene.
-
Separation Logic: The non-polar dimer/oligomers elute first. The desired ketone elutes mid-gradient. Any demethylated phenol (more polar) elutes last.
-
Figure 2: Workflow for the isolation of Friedel-Crafts products.
Troubleshooting & Critical Control Points
| Observation | Probable Cause | Corrective Action |
| Low Yield (Friedel-Crafts) | Catalyst deactivation by methoxy group. | Increase |
| Emulsion during extraction | Formation of Aluminum Hydroxide gels. | Add more Conc. HCl to the aqueous phase until the white precipitate fully dissolves. Filter through Celite if necessary. |
| Product is dark/tarry | Polymerization or Phenol oxidation. | Perform a "Plug Filtration": Dissolve in DCM and pass through a short pad of silica gel to remove baseline tars before full chromatography. |
| NMR shows -OH peak | Demethylation occurred. | If the phenol is not desired, re-methylate using MeI/ |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for acid chloride preparation and acylation workups).
-
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Authoritative text on Lewis acid catalysis and mechanism).
-
BenchChem. (2025).[1][10] Standard protocol for 2-Methoxynaphthalene acylation as a model reaction. (Provides specific context on methoxy-group directing effects and AlCl3 handling).
-
Smolecule. (2023).[3][6] 2-(2-methoxyphenyl)acetyl Chloride Product Information. (Chemical properties and synthesis data).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]
- 3. Buy 2-(2-methoxyphenyl)acetyl Chloride | 28033-63-8 [smolecule.com]
- 4. CN101880271A - The synthetic method of 2-thiophene acetyl chloride - Google Patents [patents.google.com]
- 5. Synthesis of Phenylacetyl Chloride , Hive Methods Discourse [chemistry.mdma.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid | MDPI [mdpi.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acylations with 2-(2-Methoxyphenyl)acetyl Chloride
This guide serves as a specialized technical support resource for researchers utilizing 2-(2-methoxyphenyl)acetyl chloride in acylation reactions. It addresses the unique reactivity profile driven by the ortho-methoxy substituent and the activated benzylic position.
Product Profile
-
Reagent: 2-(2-methoxyphenyl)acetyl chloride
-
CAS: 28033-63-8 (Acid precursor: 93-25-4)
-
Key Structural Features:
Troubleshooting Guide (Q&A)
Q1: I observe a major non-polar byproduct with a mass corresponding to the loss of HCl (
). What is it?
Diagnosis: You are likely observing intramolecular Friedel-Crafts cyclization . Mechanism: The activated phenyl ring (due to the o-methoxy group) acts as an internal nucleophile, attacking the acyl chloride to form 7-methoxy-1-indanone . This is a classic competition between intermolecular acylation (desired) and intramolecular cyclization (undesired).[1] Corrective Action:
-
Increase Concentration: Intramolecular reactions are unimolecular (rate
[Reagent]), while intermolecular reactions are bimolecular (rate [Reagent][Substrate]).[1] Maximizing the concentration of your external aromatic substrate favors the desired pathway.[1] -
Inverse Addition: Do not add the catalyst to the acid chloride.[1] Instead, add the acid chloride slowly to a pre-cooled mixture of the Lewis acid and the external substrate . This keeps the instantaneous concentration of the free acid chloride low relative to the activated complex of the external substrate.[1]
Q2: My product mixture contains phenolic impurities (
). Why?
Diagnosis: Lewis Acid-mediated Demethylation .
Mechanism: Strong Lewis acids like Aluminum Trichloride (
-
Switch Catalyst: Replace
with a "softer" or milder Lewis acid such as Tin(IV) Chloride ( ) or Zinc Chloride ( ) .[1] These are effective for acylation but less prone to ether cleavage.[1] -
Temperature Control: Maintain reaction temperatures between -10°C and 0°C . Demethylation typically requires elevated temperatures or prolonged reaction times.[1]
Q3: The reaction mixture turned into a black tar/polymer. What happened?
Diagnosis: Ketene Formation and Polymerization .
Mechanism: The
-
Avoid Strong Bases: If using a base to scavenge HCl, use a non-nucleophilic, weaker base like pyridine, or rely on
gas flow to remove HCl. -
Strict Anhydrous Conditions: Ketenes react violently with trace water or nucleophilic solvents.[1]
Experimental Protocol: Optimized Friedel-Crafts Acylation
Objective: Minimize cyclization and demethylation during the acylation of Benzene (Model Substrate).
| Parameter | Specification | Rationale |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane | Non-nucleophilic; dissolves Lewis acid complexes. |
| Catalyst | SnCl | Milder than AlCl |
| Temperature | 0°C to Room Temp | Low temp suppresses ketene/demethylation.[1] |
| Addition | Slow addition of Acid Chloride | Favors intermolecular reaction.[1] |
Step-by-Step Workflow:
-
Preparation: Flame-dry a 3-neck round bottom flask under
atmosphere. -
Substrate Charge: Add Substrate (1.2 equiv) and SnCl
(1.1 equiv) to dry DCM. Cool to 0°C.[1] -
Reagent Addition: Dissolve 2-(2-methoxyphenyl)acetyl chloride (1.0 equiv) in a minimal volume of DCM.
-
Controlled Reaction: Add the acid chloride solution dropwise to the flask over 30-60 minutes. Crucial: Maintain 0°C.
-
Quench: Pour mixture onto ice/HCl (1M). Extract with DCM.[1]
-
Purification: Wash organic layer with NaHCO
(removes acid) and Brine. Dry over MgSO .
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired acylation and the primary failure modes (Cyclization and Demethylation).
Figure 1: Competing reaction pathways for 2-(2-methoxyphenyl)acetyl chloride. Green path indicates optimized conditions.
References
-
Friedel-Crafts Acylation Mechanisms & C
-
Intramolecular Cycliz
-
Demethyl
-
Reagent Properties & Safety
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. preprints.org [preprints.org]
- 7. (2-Methoxy-phenoxy)-acetyl chloride | C9H9ClO3 | CID 3126948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methoxy-2-phenylacetyl chloride | C9H9ClO2 | CID 12635955 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing over-acylation with 2-(2-methoxyphenyl)acetyl chloride
Topic: Preventing Over-Acylation with 2-(2-Methoxyphenyl)acetyl Chloride
Executive Summary & Reagent Profile
The Challenge: Researchers utilizing 2-(2-methoxyphenyl)acetyl chloride often encounter "over-acylation." This typically manifests in two scenarios:
-
Poly-nucleophilic Substrates: A substrate with multiple reactive sites (e.g., diamines, amino-alcohols) reacts at both sites when mono-functionalization is desired.
-
Imide Formation: A primary amine reacts twice at the same nitrogen, forming an imide (less common but possible with aggressive reagents).
The Reagent: 2-(2-Methoxyphenyl)acetyl Chloride [1]
-
Reactivity: High. Acid chlorides are aggressive electrophiles.
-
Structural Influence: The ortho-methoxy group provides steric bulk near the carbonyl center. While this theoretically slows nucleophilic attack compared to the para-isomer, the electron-donating nature of the methoxy group (via resonance) can stabilize the developing positive charge in transition states, maintaining high reactivity.
-
Risk Factor: The reagent's high electrophilicity often leads to "diffusion-controlled" kinetics where mixing speed, rather than intrinsic chemical selectivity, dictates the product distribution.
Mechanistic Insight: The Kinetic Competition
To prevent over-acylation, you must shift the reaction from Diffusion Control to Kinetic Control .
In a system with a diamine substrate (
-
Step 1 (
): Formation of the mono-amide. -
Step 2 (
): Formation of the di-amide (over-acylated product).
The Goal: Maximize the ratio of
Figure 1: Kinetic competition pathways. Selectivity depends on suppressing the
Experimental Protocols & Troubleshooting
Protocol A: The "Inverse Addition" Technique (Anhydrous)
Best for: Substrates where water tolerance is low.
The Logic: By adding the acid chloride to the amine, you ensure the amine is always in huge excess relative to the chloride at the point of mixing.
-
Setup: Dissolve 1.0 equiv of Substrate and 1.1 equiv of Base (TEA or DIPEA) in DCM or THF. Cool to -10°C to 0°C.
-
Preparation: Dissolve 0.95 equiv (slight deficit) of 2-(2-methoxyphenyl)acetyl chloride in a separate volume of solvent.
-
Addition: Add the acid chloride solution to the substrate solution dropwise over 60 minutes .
-
Why? Keeps the steady-state concentration of acid chloride near zero. The "hungry" diamine consumes it before it can find a mono-amide product.
-
Protocol B: Schotten-Baumann Conditions (Biphasic)
Best for: Diamines, Amino-alcohols, and robust substrates.
The Logic: Uses a biphasic system (Water/DCM).[2] The diamine partitions between phases. As the reaction proceeds, the mono-acylated product often becomes less soluble in the aqueous phase or the pH buffer suppresses the reactivity of the second amine.
-
Solvent: DCM / Water (1:1).
-
Base: NaHCO₃ or Na₂CO₃ (Inorganic base acts as an acid scavenger in the aqueous layer).
-
Procedure: Dissolve diamine in the biphasic mix. Add acid chloride vigorously.
-
Selectivity Mechanism: If the second amine is protonated by the buffer (depending on pKa differences), it becomes non-nucleophilic.
-
Troubleshooting Guide (FAQ Format)
Q1: I am seeing significant N,O-diacylation (ester and amide formed) on my amino-alcohol substrate.
-
Diagnosis: The oxy-anion is competing with the amine, or the reaction is thermodynamically driven.
-
Solution:
-
Switch to Protocol B (Schotten-Baumann). Water suppresses O-acylation because hydroxide/water competes for the ester linkage, effectively hydrolyzing the ester back to the alcohol while the amide remains stable.
-
Chemo-selectivity: Amines are better nucleophiles than alcohols. Ensure you are not using a base strong enough to deprotonate the alcohol (avoid NaH or strong alkoxides). Use weak bases like Pyridine or NaHCO₃.
-
Q2: I used 1.0 equivalent of acid chloride, but I still get 30% di-acylated product and 30% unreacted starting material.
-
Diagnosis: This is a classic "mixing issue." The reaction speed is faster than your mixing speed. In local "hotspots" of the flask, the acid chloride concentration is high enough to react twice.
-
Solution:
-
Increase Dilution: Double the solvent volume.
-
Lower Temperature: Run at -20°C or -78°C. This slows
more significantly than (selectivity usually improves at lower T). -
Vigorous Stirring: Ensure turbulent flow during addition.
-
Q3: Does the ortho-methoxy group cause steric hindrance requiring higher temperatures?
-
Answer: Generally, no. While the ortho-methoxy group adds bulk, acid chlorides are sufficiently reactive that heating is rarely needed for acylation. Heating will almost certainly increase over-acylation. Stick to 0°C or Room Temperature.
Decision Matrix: Optimization Workflow
Follow this logic tree to resolve your specific over-acylation issue.
Figure 2: Troubleshooting decision tree for optimizing reaction conditions.
Quantitative Reference Data
Solvent & Base Selection Impact on Selectivity
| Condition Set | Solvent System | Base | Selectivity Risk | Mechanism of Control |
| Standard | DCM (Anhydrous) | Et₃N / DIPEA | High | Purely kinetic; relies on rapid mixing. |
| Schotten-Baumann | DCM / Water | NaHCO₃ | Low | Phase transfer; pH control limits 2nd reaction. |
| Catalytic | DCM | Pyridine | Medium | Forms reactive acyl-pyridinium; can accelerate both steps. |
| High Dilution | Toluene / THF | DIPEA | Low | Statistical probability of di-acylation reduced. |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Pappas, K., Zhang, X., & Fang, S. (2010).[3] Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water.[3] Letters in Organic Chemistry, 7(7), 539-541.[3]
-
Lauridsen, J. M. V., Poderyte, M., & Lee, J. (2023).[4] Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry, 25, 1332-1338.[4]
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Strategies for selective protection).
Sources
removal of unreacted 2-(2-methoxyphenyl)acetyl chloride from product
Synopsis: The Challenge of a Highly Reactive Starting Material
Acylation reactions using 2-(2-methoxyphenyl)acetyl chloride are common in the synthesis of novel therapeutics and complex organic molecules. The high reactivity of the acyl chloride functional group, while beneficial for driving reactions to completion, presents a significant downstream challenge: the removal of any unreacted starting material.[1][2] This guide provides a troubleshooting framework and validated protocols to effectively purify your desired product from residual 2-(2-methoxyphenyl)acetyl chloride, ensuring the integrity of your final compound.
Core Principle: Exploiting a Deliberate Chemical Transformation
The foundational strategy for removing unreacted acyl chlorides is not direct removal, but rather a controlled chemical conversion. Acyl chlorides are aggressively reactive towards nucleophiles, including ambient moisture.[1] Our primary purification tactic harnesses this reactivity by intentionally "quenching" the reaction. This process involves adding a nucleophile—most commonly water or a dilute aqueous base—to convert the unreacted 2-(2-methoxyphenyl)acetyl chloride into its corresponding carboxylic acid: 2-(2-methoxyphenyl)acetic acid.[2][3][4]
This transformation is the cornerstone of the purification for a critical reason: it drastically alters the physicochemical properties of the contaminant. The resulting carboxylic acid possesses an acidic proton, making its solubility highly pH-dependent. This new "handle" allows for a straightforward separation from most neutral or basic organic products via liquid-liquid extraction.
Caption: Purification workflow overview.
Troubleshooting and FAQs
This section addresses the common questions and decision points encountered during the purification process.
Question 1: My reaction is complete. What is the immediate first step to deal with the excess acyl chloride?
Answer: The first and most critical step is to quench the reaction mixture. This must be done carefully to deactivate the highly reactive acyl chloride. Acyl chlorides react exothermically with water and alcohols, producing corrosive hydrogen chloride (HCl) gas.[3][5][6] Therefore, the quenching procedure should always be performed in a fume hood and with appropriate personal protective equipment (PPE).
-
Causality: Adding a quenching agent, such as water or a weak base, rapidly converts the acyl chloride to the much less reactive 2-(2-methoxyphenyl)acetic acid.[4][7] This step is essential to prevent the acyl chloride from reacting with your product, solvents, or subsequent purification media (like silica gel) in an uncontrolled manner. A slow, controlled addition to an ice-cooled reaction mixture is recommended to manage the exothermic nature of the hydrolysis.
Question 2: I've quenched the reaction. How do I separate my product from the newly formed 2-(2-methoxyphenyl)acetic acid?
Answer: The optimal method depends entirely on the nature of your desired product. The flowchart below will guide your decision. The most common and efficient method for neutral or basic products is a liquid-liquid extraction using a dilute aqueous base.
Caption: Decision tree for purification strategy.
-
Expertise & Causality (for Neutral/Basic Products): A basic wash (e.g., with saturated sodium bicarbonate or dilute sodium hydroxide) deprotonates the acidic proton of the 2-(2-methoxyphenyl)acetic acid byproduct. This converts it into its corresponding sodium carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous layer, while your neutral or basic organic product remains in the organic solvent layer.[8] This difference in partitioning behavior is the physical basis for the separation.
Question 3: The basic aqueous wash was not completely effective, or my product is also acidic. What is the next step?
Answer: If extraction is ineffective or unsuitable, flash column chromatography is the definitive method for purification.[9] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.
-
Expertise & Experience: 2-(2-methoxyphenyl)acetic acid is a polar compound due to its carboxylic acid group. It will adhere strongly to the polar silica gel. Most amide or ester products are significantly less polar. Therefore, you can typically elute your desired, less-polar product from the column first using a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate), while the polar carboxylic acid byproduct remains strongly adsorbed to the top of the column.[10][11] For very polar products, a more polar solvent system (e.g., dichloromethane/methanol) may be required.
Question 4: How can I minimize this purification challenge in future experiments?
Answer: While complete elimination of a purification step is rare, you can simplify it through careful stoichiometric control. In many acylation reactions, using a slight excess of the acyl chloride (e.g., 1.1 equivalents) helps drive the reaction to completion, ensuring full conversion of a more valuable starting material (like a complex amine or alcohol).[12] The trade-off is the necessity of removing this small excess. Running preliminary small-scale reactions to determine the optimal stoichiometry can save significant time and resources at the purification stage.
Validated Experimental Protocols
Protocol 1: Standard Quenching and Basic Aqueous Workup
This protocol is designed for reactions where the desired product is neutral or basic and soluble in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Preparation: Cool the reaction vessel in an ice-water bath (0 °C). Ensure the setup is in a fume hood.
-
Quenching: Slowly and carefully add deionized water dropwise to the stirred reaction mixture. You may observe gas (HCl) evolution. Continue addition until no more exothermic reaction or gas evolution is observed. Alternatively, a saturated aqueous solution of sodium bicarbonate can be used for a simultaneous quench and neutralization.
-
Transfer: Transfer the entire mixture to a separatory funnel. If needed, add more organic solvent to fully dissolve your product and dilute the mixture to a manageable volume.
-
Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any CO₂ pressure generated. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to fully separate. Drain the lower (aqueous) layer.
-
Repeat: Repeat the extraction (steps 4-5) with fresh sodium bicarbonate solution one or two more times to ensure complete removal of the acidic byproduct.
-
Washing: Wash the remaining organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, now free of the acid impurity.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for cases where extraction is insufficient or the product is acidic.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve your crude material in a minimal amount of a suitable solvent (e.g., dichloromethane), add silica gel (approx. 2-3 times the weight of your crude product), and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.
-
Column Packing: Pack a glass chromatography column with silica gel using a suitable eluent (e.g., a 9:1 mixture of hexanes:ethyl acetate).
-
Loading: Carefully add the silica-adsorbed product to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain your purified product.
-
Combining and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your final, purified compound.
Methodology Comparison
| Parameter | Basic Aqueous Wash (Liquid-Liquid Extraction) | Flash Column Chromatography |
| Principle | pH-dependent solubility difference | Differential polarity and adsorption |
| Speed | Fast (15-30 minutes) | Slow (1-4 hours) |
| Scale | Excellent for both small and large scales | Best for small to medium scales (<10g) |
| Cost | Low (common solvents and salts) | Moderate (requires silica gel, large solvent volumes) |
| Product Suitability | Ideal for neutral or basic products | Universally applicable, essential for acidic products |
| Waste Generation | Moderate (aqueous and organic waste) | High (large volumes of solvent mixtures) |
References
- Tokyo University of Science. (2021). Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein.
-
ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
- Google Patents. (n.d.). CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
-
Clark, J. (n.d.). The Preparation of Amides. Chemguide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals. EPA NEPIS.
-
Reddit. (2016). Column Chromatography: Amides. r/chemistry. Retrieved from [Link]
-
Reddit. (2024). Removing oxalyl chloride from acid chloride intermediate in ester formation. r/Chempros. Retrieved from [Link]
-
Leslie, J. M. (2020). Hydrolysis of an acid chloride [Video]. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 22.8 Reactions of Acid Chlorides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central.
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
MDPI. (2021). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. Retrieved from [Link]
- KGROUP. (2006). Quenching Reactive Substances.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. PubChem. Retrieved from [Link]
-
ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. tus.elsevierpure.com [tus.elsevierpure.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. reddit.com [reddit.com]
- 12. websites.umich.edu [websites.umich.edu]
Technical Support Center: HCl Management in 2-(2-methoxyphenyl)acetyl chloride Synthesis
Ticket ID: #HCl-2MPAC-001 Status: Open Priority: High (Safety & Quality Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Introduction: The "Hidden" Hazard of the Methoxy Group
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2-(2-methoxyphenyl)acetyl chloride is suffering from low yields, tar formation, or safety concerns regarding off-gassing.
While acid chloride synthesis is a standard transformation, the 2-methoxy substituent on the phenyl ring introduces a specific chemical vulnerability. The methoxy group renders the aromatic ring electron-rich, making it susceptible to acid-catalyzed side reactions (such as self-acylation/polymerization) and, under forcing conditions, ether cleavage (demethylation) .
This guide provides the engineering controls and chemical protocols necessary to manage the HCl byproduct effectively, ensuring both operator safety and product integrity.
Module 1: Critical Analysis & Mechanism
Why is HCl management critical for this specific substrate?
Unlike simple benzoyl chlorides, 2-(2-methoxyphenyl)acetyl chloride carries a labile ether linkage. The generation of HCl (and
-
Ether Cleavage Risk: While HCl is generally weaker than HBr/HI for ether cleavage, the combination of high heat (reflux) and thionyl chloride can facilitate the cleavage of the methyl ether, leading to the formation of phenolic impurities (2-hydroxyphenylacetic acid derivatives), which then polymerize.
-
Friedel-Crafts Cyclization: The electron-donating methoxy group activates the ring. In the presence of Lewis acidic impurities or high proton concentrations, the acid chloride moiety can attack its own ring or a neighbor's ring, leading to tars.
Visualization: Reaction Pathways & Risks
Figure 1: The reaction pathway showing the desired conversion and the acid-catalyzed side reactions (red) that occur if HCl is not managed.
Module 2: Troubleshooting & FAQs
Q: My reaction mixture turns black/tarry upon refluxing with Thionyl Chloride (
-
Fix: Switch to Oxalyl Chloride (
) at room temperature (see Protocol A). If you must use , limit the temperature to 40°C and use a nitrogen sweep to mechanically remove HCl gas as it forms.
Q: How do I remove the HCl completely before the next step (e.g., amide coupling)? A: Vacuum alone is insufficient. You must use Azeotropic Distillation .
-
Fix: After the reaction, add anhydrous Toluene and rotary evaporate. Repeat this 3 times. Toluene forms a binary azeotrope with thionyl chloride and helps carry off residual HCl.
Q: Can I use a base in the reaction to neutralize HCl in situ? A: Use caution. Strong bases react with the acid chloride.
-
Fix: For extremely sensitive substrates, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1] It generates the acid chloride under strictly neutral conditions (forming an amide salt byproduct instead of HCl gas).
Module 3: Recommended Protocols
Protocol A: The "Mild" Method (Oxalyl Chloride)
Best for: High-purity requirements, avoiding thermal decomposition.
-
Setup: Flame-dried RBF under Argon/Nitrogen atmosphere.
-
Dissolution: Dissolve 1.0 eq of 2-(2-methoxyphenyl)acetic acid in anhydrous DCM (Dichloromethane).
-
Catalyst: Add 1-2 drops of anhydrous DMF (Dimethylformamide). This forms the active chloroiminium species.
-
Addition: Add 1.2 eq of Oxalyl Chloride dropwise at 0°C .
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-3 hours.
-
Note: Gas evolution (
, , ) will occur. Ensure venting through a scrubber (see Module 4).
-
-
Workup: Concentrate on a rotary evaporator. Crucial: Redissolve the residue in anhydrous Toluene and evaporate to dryness (3x) to remove trace HCl.
Protocol B: The "Robust" Method (Thionyl Chloride)
Best for: Scale-up, cost-efficiency.
-
Setup: RBF with a reflux condenser fitted with a drying tube (CaCl2) leading to a scrubber.
-
Reagent: Use neat Thionyl Chloride (3-5 eq) or dissolve substrate in Toluene.
-
Temperature Control: Heat to 40-50°C (Do NOT reflux at 79°C unless proven stable).
-
Monitoring: Monitor by TLC (quench aliquot with methanol to check for methyl ester formation).
-
Workup: Same Toluene azeotrope method as Protocol A.
Module 4: Engineering Controls (The Scrubber)
You must not vent HCl directly into the fume hood ducting, as it corrodes metal ductwork. Use a Trap-Scrubber System .
Scrubber Design Specifications
-
Trap 1 (Safety): Empty flask (prevent backflow of water into the hot reaction).
-
Trap 2 (Neutralization): 10-20% NaOH solution.
-
Indicator: Add Phenolphthalein to the NaOH trap. If it turns colorless, the base is exhausted.
Figure 2: Mandatory scrubbing setup. The empty trap is critical to prevent violent hydrolysis if the reaction cools and creates a vacuum.
Module 5: Data & Reagent Comparison
| Feature | Thionyl Chloride ( | Oxalyl Chloride ( | Ghosez's Reagent |
| Byproducts | Amide Salt (Solid) | ||
| Acidity | High (Lewis & Brønsted) | Moderate | Neutral |
| Temp Required | Reflux often needed | 0°C to RT | RT |
| Suitability | Robust substrates | General purpose | Acid-Sensitive Ethers |
| Cost | Low | Medium | High |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). Angewandte Chemie International Edition, 8(6), 454-455. (Original description of Ghosez's Reagent for neutral acid chloride synthesis).
-
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Thionyl Chloride purification and use).
-
Burfield, D. R., & Smithers, R. H. (1978). Journal of Organic Chemistry, 43(20), 3966–3968. (Desiccant efficiency and solvent drying for moisture-sensitive reactions).
-
Sigma-Aldrich Technical Bulletin. Handling of Acid Chlorides and Scrubbing Systems.
Sources
Technical Support Center: Optimizing 2-(2-Methoxyphenyl)acetyl Chloride Chemoselectivity
Welcome to the Advanced Synthesis Support Module. Subject: Solvent Effects on Selectivity & Reactivity of 2-(2-methoxyphenyl)acetyl chloride. Ticket ID: CHEM-SUP-2024-002 Status: Active
Executive Summary: The "Chameleon" Substrate
2-(2-methoxyphenyl)acetyl chloride is a deceptive reagent. While it appears to be a standard acid chloride, the ortho-methoxy group introduces a secondary Lewis basic site that dramatically alters reactivity based on the solvent environment.
The Core Conflict:
-
The Electrophile: The acyl chloride moiety (
) seeks nucleophiles. -
The Internal Nucleophile: The aromatic ring (activated by
) is prone to intramolecular Friedel-Crafts cyclization. -
The Lewis Trap: The methoxy oxygen coordinates with Lewis Acids (
, ), altering the effective catalyst concentration and the steric environment of the transition state.
Your choice of solvent dictates whether the reaction proceeds via an Ion-Pair Mechanism (Kinetic Control) or a Dissociated Acylium Mechanism (Thermodynamic Control).
Critical Solvent Parameters (Data Sheet)
The following table summarizes how solvent properties specifically impact the transition states of this substrate.
| Solvent System | Dielectric Const.[1] ( | Dominant Mechanism | Primary Risk | Recommended For |
| Dichloromethane (DCM) | 8.9 | Ion-Pair ( | Oligomerization if too concentrated. | Kinetic control; Low-temp cyclization. |
| Nitrobenzene | 34.8 | Free Acylium ( | Altered regioselectivity (shifts to para attack). | Thermodynamic products; High-solubility needs. |
| Carbon Disulfide ( | 2.6 | Tight Ion-Pair | Flammability; Poor solubility of complexes. | Maximizing ortho-cyclization (5-methoxy-1-tetralone). |
| THF / Ethers | 7.5 | Inhibited | Lewis Acid Deactivation (Solvent competes with substrate). | DO NOT USE for Friedel-Crafts. Use for Amidation only. |
| Water/DCM (Biphasic) | N/A | Interfacial | Hydrolysis of acid chloride. | Schotten-Baumann Amidation (with inorganic base). |
Module 1: Friedel-Crafts Cyclization (Tetralone Synthesis)
Objective: Intramolecular cyclization to form methoxy-1-tetralone derivatives.
The Mechanism of Failure
In non-polar solvents, the ortho-methoxy group can coordinate with the Lewis Acid, forming a stable 5- or 6-membered chelate. This requires you to use >1.1 equivalents of catalyst (often 2.0-2.5 eq) to ensure the acyl chloride is activated.
Protocol A: Kinetic Control (DCM)
Target: 5-methoxy-1-tetralone (Attack at the sterically crowded position ortho to the alkyl chain).
-
Dissolve 2-(2-methoxyphenyl)acetyl chloride in anhydrous DCM (
). -
Cool to -10°C.
-
Add
(2.2 equiv) portion-wise. Note: DCM favors the tight ion-pair. The chloride ion remains associated, directing the attack to the closest available position via a proximity effect. -
Quench with HCl/Ice.
Protocol B: Thermodynamic Control (Nitrobenzene)
Target: 7-methoxy-1-tetralone (Rearrangement or attack at the para position relative to methoxy).
-
Dissolve substrate in Nitrobenzene.
-
Add
. -
Mechanism: The high dielectric constant separates the ion pair into a free acylium ion. The bulky solvent shell and the free ion favor attack at the less sterically hindered position (para to the methoxy group), or allow reversible acylation/deacylation to find the thermodynamic minimum.
Visualization: Reaction Pathways
Figure 1: Solvent-directed divergence of reaction pathways. Note how polarity shifts the regioselectivity.
Module 2: Nucleophilic Substitution (Amidation)
Objective: Coupling with amines to form amides without cyclization.
The "Schotten-Baumann" Advantage
Using a biphasic solvent system (DCM/Water or EtOAc/Water) with an inorganic base (
-
Why? The ortho-methoxy group makes the carbonyl carbon less electrophilic due to resonance donation (via the ring). Water scavenges the HCl byproduct immediately into the aqueous phase, driving the equilibrium forward and preventing acid-catalyzed side reactions (like demethylation).
Troubleshooting "O-Acylation vs. N-Acylation"
If reacting with amino-alcohols:
-
Polar Aprotic (DMF/DMAc): Promotes O-acylation (Ester) due to "naked" anion effects if alkoxides are involved.
-
Non-Polar (DCM/Toluene): Promotes N-acylation (Amide) due to the higher nucleophilicity of the amine in neutral conditions.
Troubleshooting Guide (FAQ)
Q1: I am seeing a "double-weight" impurity (Dimer) in my LC-MS. What is it?
-
Diagnosis: This is likely the Ketene Dimer .
-
Cause: You used a tertiary amine base (like
) in a non-polar solvent without sufficient cooling. The base deprotonated the alpha-carbon (acidic due to carbonyl) to form a ketene, which then reacted with another molecule of starting material or itself. -
Fix: Switch to a biphasic system (Schotten-Baumann) or add the acid chloride slowly to the amine at 0°C to keep the amine in excess (acting as the nucleophile, not the base).
Q2: My Friedel-Crafts reaction yield is <30%, and I see starting material.
-
Diagnosis: Catalyst Poisoning .
-
Cause: The ortho-methoxy oxygen is coordinating to your Aluminum Chloride. If you used 1.0 equivalent of
, it is all bound to the ether oxygen, leaving none to activate the chloride. -
Fix: Increase
loading to 2.2 - 2.5 equivalents .
Q3: I obtained the wrong tetralone isomer.
-
Diagnosis: Thermodynamic vs. Kinetic mismatch.
-
Fix:
-
If you want the Kinetic isomer (ring closure at the most accessible position): Use DCM or 1,2-DCE and keep T < 0°C.
-
If you want the Thermodynamic isomer (most stable): Use Nitrobenzene or heat the reaction (allows reversibility).
-
Workflow: Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for common reaction failures.
References
-
Olah, G. A. (Ed.).[2][3] Friedel-Crafts and Related Reactions. Vol I-IV. Wiley-Interscience. (Classic foundational text on solvent polarity effects in FC reactions).
-
Stack Exchange Chemistry. (2019). Solvent Effects in Friedel–Crafts Reaction.[3]Link (Discusses the ion-pair vs. acylium mechanism shift between DCM and Nitrobenzene).
-
Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Alkylation.[2][4][5][6]Link (Mechanistic overview of Lewis Acid coordination).
-
ResearchGate. Acylation of 2-methoxynaphthalene by acetyl chloride.Link (Provides specific analog data on methoxy-substituted aromatic acylation selectivity).
-
Vertex AI Search. (2025). Efficient α-selective chlorination of phenylacetic acid.[7]Link (Highlights the enol/ketene pathway susceptibility of phenylacetyl chlorides).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(2-methoxyphenyl)acetyl chloride and all solvents before use.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Efficient α-selective chlorination of phenylacetic acid and its para -substituted analogues - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00198F [pubs.rsc.org]
Technical Support Center: Troubleshooting Unexpected Color Changes in 2-(2-Methoxyphenyl)acetyl Chloride Reactions
Welcome to the technical support center for advanced organic synthesis. As Senior Application Scientists, we understand that unexpected experimental outcomes, such as sudden color changes, can be both intriguing and concerning. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into why your reactions involving 2-(2-methoxyphenyl)acetyl chloride might be exhibiting discoloration. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you diagnose the root cause and implement effective solutions.
Frequently Asked Questions (FAQs)
This section addresses the most common scenarios reported by users. Each answer provides a mechanistic explanation and immediate troubleshooting advice.
Q1: My 2-(2-methoxyphenyl)acetyl chloride is colorless to pale yellow upon receipt or after distillation, but it darkens to yellow or brown during storage. What is causing this?
A: This is a classic sign of product instability. Acyl chlorides, as a class, are highly reactive compounds susceptible to degradation. The color change you are observing is due to the formation of small quantities of chromophoric (color-causing) byproducts.
Primary Causes:
-
Hydrolysis: The most common culprit is exposure to atmospheric moisture. Acyl chlorides react readily, often violently, with water to hydrolyze back to the parent carboxylic acid (2-(2-methoxyphenyl)acetic acid) and hydrochloric acid (HCl).[1][2][3] While the initial products are colorless, the presence of HCl can catalyze further decomposition reactions, leading to colored impurities.
-
Photodecomposition: Exposure to light, particularly UV light, can provide the energy needed to initiate radical reactions or other degradation pathways.[4]
-
Thermal Decomposition: While generally stable at ambient temperatures, prolonged exposure to heat or storage in warm areas can accelerate decomposition. High temperatures can promote the elimination of HCl to form a highly reactive ketene intermediate, which can then polymerize into colored tars.[5]
Immediate Recommendations:
-
Inert Atmosphere: Always handle and store 2-(2-methoxyphenyl)acetyl chloride under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with moisture and oxygen.[6][7]
-
Proper Storage: Store the container tightly sealed with a PTFE-lined cap, wrapped in aluminum foil or in an amber vial to protect from light, and place it in a cool, dry environment, such as a refrigerator or a desiccator.[4][7]
Q2: I'm synthesizing 2-(2-methoxyphenyl)acetyl chloride from its carboxylic acid using thionyl chloride (SOCl₂), and the crude product is dark brown or black. Why?
A: The issue likely originates from the synthesis or workup conditions. While the reaction of a carboxylic acid with thionyl chloride is a standard and efficient method for producing acyl chlorides, several factors can lead to discoloration.[8][9][10]
Probable Causes:
-
Excessive Heat: Overheating the reaction mixture can cause thermal decomposition of the starting material, the thionyl chloride, or the product itself, leading to charring.[5] The reaction is often exothermic and should be controlled.
-
Impurities in Thionyl Chloride: Old or improperly stored thionyl chloride can contain impurities like sulfur chlorides (e.g., S₂Cl₂) which are often yellow or red and can contaminate the product.
-
Catalyst Residues: In some preparations, catalysts like DMF are used. If not properly removed, these can lead to colored byproducts under the reaction conditions. Similarly, residual catalysts from the synthesis of the starting carboxylic acid can cause issues.[11]
-
Inefficient Removal of Byproducts: The reaction produces SO₂ and HCl gas.[9] If these are not efficiently removed (e.g., by refluxing or under a nitrogen stream), they can contribute to side reactions.
Troubleshooting Protocol:
-
Use freshly distilled or a new bottle of thionyl chloride.
-
Control the reaction temperature carefully, adding the thionyl chloride dropwise at a low temperature before gently warming to complete the reaction.
-
After the reaction, remove the excess thionyl chloride under reduced pressure without excessive heating.
-
Purify the final product by vacuum distillation. This is the most effective way to separate the desired acyl chloride from non-volatile, colored impurities.[5][12]
Q3: In my Friedel-Crafts acylation, the mixture turns deep red, dark brown, or black immediately after adding the Lewis acid (e.g., AlCl₃). Is this a sign of failure?
A: Not necessarily, but it requires careful observation. The intense color change is often due to the formation of a charge-transfer complex, which is an integral part of the reaction mechanism.
Mechanistic Explanation:
The first step in a Friedel-Crafts acylation is the activation of the acyl chloride by the Lewis acid.[13] The Lewis acid coordinates to the carbonyl oxygen and the chlorine atom, ultimately leading to the formation of a highly electrophilic acylium ion (R-C≡O⁺). This acylium ion, along with the Lewis acid complexed to the substrate, can form highly colored charge-transfer complexes.
Caption: Friedel-Crafts acylation pathway showing colored intermediates.
Differentiating Normal vs. Problematic Color:
-
Normal: A deep red, orange, or purple color that remains as a solution is often indicative of the active catalytic complex.
-
Problematic: The formation of a black, tarry precipitate or rapid evolution of gas suggests decomposition. This can happen if:
-
The reaction temperature is too high, causing charring.[14]
-
The reagents or solvent are wet, leading to violent hydrolysis and side reactions.
-
The substrate is too reactive (e.g., phenols, anilines) and is being degraded by the Lewis acid.
-
Q4: The reaction mixture develops color gradually over time, even when kept at low temperatures. What side reactions could be responsible?
A: Gradual color formation points to slower side reactions that compete with the main desired reaction. For acyl chlorides with α-protons, like 2-(2-methoxyphenyl)acetyl chloride, the primary suspect is ketene formation.
The Ketene Pathway:
In the presence of a base (even a weak one like trace amines or certain Lewis acid complexes), the acyl chloride can undergo dehydrohalogenation to form a ketene. Ketenes are exceptionally reactive and prone to dimerization or polymerization, which often results in yellow or brown oligomeric materials.[15][16]
Caption: Ketene formation and subsequent reactions leading to color.
This is particularly relevant in reactions where a stoichiometric amine base is used, or when the reaction is run for extended periods.
Systematic Troubleshooting Guides
If the FAQs do not resolve your issue, a more systematic approach is required. Follow these guides to diagnose and solve the problem.
Guide 1: A Logical Workflow for Diagnosing Discoloration
This workflow will help you pinpoint the specific component or condition causing the color change.
Caption: A step-by-step workflow for troubleshooting reaction discoloration.
Guide 2: Key Experimental Protocols
Protocol 2.1: Purification of 2-(2-methoxyphenyl)acetyl Chloride by Vacuum Distillation
This is the most reliable method for removing colored, non-volatile impurities.
WARNING: Acyl chlorides are corrosive and lachrymatory. Perform all operations in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4][8]
-
Glassware Preparation: Ensure all glassware is meticulously dried in an oven ( >120 °C) overnight and assembled hot under a stream of dry nitrogen or argon. This prevents hydrolysis.
-
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Use a magnetic stirrer in the distilling flask.
-
Charge the Flask: Transfer the crude, colored 2-(2-methoxyphenyl)acetyl chloride to the distilling flask via cannula or a dry syringe.
-
Distillation:
-
Slowly apply vacuum. Be mindful of initial bubbling if any volatile impurities (like residual SOCl₂) are present.
-
Gently heat the flask using an oil bath.
-
Collect the fraction boiling at the literature-reported temperature and pressure. The pure product should be a colorless or very pale-yellow liquid.
-
-
Storage: Immediately transfer the distilled product to a clean, dry, amber glass container with a PTFE-lined cap, backfill with inert gas, and store in a cool, dark place.
Summary of Potential Issues and Solutions
| Observed Problem | Probable Cause(s) | Recommended Action(s) |
| Reagent Darkens on Storage | Hydrolysis, photodecomposition, or thermal degradation.[2][4] | Store under inert gas, protected from light, in a cool, dry place. |
| Crude from SOCl₂ Synthesis is Dark | Excessive heat, impure thionyl chloride, catalyst residues.[5][11] | Control reaction temperature, use pure reagents, and purify by vacuum distillation. |
| Immediate Dark Color with Lewis Acid | Formation of charge-transfer complexes (normal) or rapid decomposition (problematic).[13][14] | Differentiate solution vs. precipitate. Ensure anhydrous conditions and control temperature. |
| Gradual Color Formation in Reaction | Ketene formation followed by polymerization.[15][16] | Use a non-nucleophilic, hindered base if required. Minimize reaction time. |
References
-
ResearchGate. Acylation of 2-methoxynaphthalene by acetyl chloride in sulfolane catalysed by different zeolites. [Link]
-
Krishna Solvechem Ltd. Methoxyacetyl Chloride MSDS. [Link]
- Google Patents. US6727384B1 - Method for purifying acid chlorides.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
- Google Patents. CN101880271A - The synthetic method of 2-thiophene acetyl chloride.
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]
-
Chemguide. An introduction to acyl chlorides (acid chlorides). [Link]
-
Reddit. Ketene from acetyl chloride?. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
-
Chemistry Steps. Conversion of Acid Chlorides to Ketones. [Link]
-
Reddit. Reaction with biphenyl and thionyl chloride produces a different shade of pink. [Link]
- Google Patents.
-
Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]
-
Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
-
ACS Publications. Generation of Ketenes from Acid Chlorides Using NaH/Crown Ether Shuttle-Deprotonation for Use in Asymmetric Catalysis. [Link]
-
Wikipedia. Acyl chloride. [Link]
-
ResearchGate. Acid Chloride/ chloroformate purification?. [Link]
-
Illinois State Academy of Science. Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. [Link]
-
Organic Chemistry Portal. Ketone or aldehyde synthesis by acylation. [Link]
-
Chemistry LibreTexts. Addition & Elimination Reactions in Acyl Chlorides. [Link]
-
Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]
-
The Hive. Synthesis of Phenylacetyl Chloride. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
UNT Digital Library. KETENE REACTIONS. [Link]
-
Organic Syntheses. acetyl chloride. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
LookChem. General procedures for the purification of Acid chlorides. [Link]
-
YouTube. Making Acid Chlorides with Thionyl Chloride. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. kscl.co.in [kscl.co.in]
- 5. Synthesis of Phenylacetyl Chloride , Hive Methods Discourse [chemistry.mdma.ch]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. Buy 2-(2-methoxyphenyl)acetyl Chloride | 28033-63-8 [smolecule.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 12. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: 2-(2-Methoxyphenyl)acetyl Chloride in Heterocyclic Scaffold Construction
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the synthesis of pharmacologically active heterocycles—specifically isoflavones, benzofurans, and isoquinolines—the installation of the 2-methoxybenzyl motif is a critical structural requirement. While various acylating agents exist, 2-(2-methoxyphenyl)acetyl chloride (CAS: 19329-67-0) offers distinct mechanistic advantages over carboxylic acid coupling reagents (e.g., HATU, EDC) and anhydrides.
This guide objectively analyzes the performance of this acid chloride in constructing deoxybenzoin intermediates and isoquinoline precursors , providing experimental protocols, yield comparisons, and mechanistic rationale.
The Ortho-Methoxy Effect: Mechanistic Advantage
The primary value of this reagent lies not just in its acylating capability, but in the specific electronic and steric influence of the ortho-methoxy group.
-
Electronic Activation: The o-OMe group acts as a pi-donor, increasing electron density on the aromatic ring. In downstream applications, such as the oxidative rearrangement of chalcones or deoxybenzoins to isoflavones, this electron richness facilitates the migration of the aryl group (1,2-aryl shift).
-
Conformational Locking: The steric bulk of the ortho-substituent restricts rotation around the benzylic bond, pre-organizing the molecule for cyclization reactions (e.g., Bischler-Napieralski closure).
Mechanistic Pathway Visualization
The following diagram illustrates how the reagent introduces the 2-methoxybenzyl motif, serving as the linchpin for two distinct drug scaffolds: Isoflavones (via Friedel-Crafts) and Isoquinolines (via Amidation).
Caption: Divergent synthesis pathways utilizing 2-(2-methoxyphenyl)acetyl chloride for oxygen- and nitrogen-containing heterocycles.
Comparative Analysis: Acid Chloride vs. Alternatives
When synthesizing the deoxybenzoin scaffold (a precursor to isoflavones), researchers must choose between the Acid Chloride method (Friedel-Crafts) and Direct Coupling (Houben-Hoesch or amide coupling followed by modification).
Table 1: Performance Comparison in Deoxybenzoin Synthesis
| Feature | Acid Chloride Method (Using 2-(2-methoxyphenyl)acetyl chloride) | Carboxylic Acid Coupling (Using HATU/EDC) | Anhydride Method |
| Reaction Type | Friedel-Crafts Acylation / Fries Rearrangement | Esterification (requires activation) | Friedel-Crafts Acylation |
| Atom Economy | High (HCl byproduct) | Low (Urea/Phosphoramide byproducts) | Medium (Carboxylic acid byproduct) |
| Reactivity | High (Spontaneous reaction with Lewis Acid) | Low (Poor reactivity with electron-rich phenols without harsh activation) | Moderate |
| Typical Yield | 75 - 85% | < 50% (Steric hindrance often necessitates excess reagent) | 60 - 70% |
| Purification | Crystallization (often sufficient) | Chromatography (to remove coupling byproducts) | Extraction/Crystallization |
| Cost | Low (Reagent is readily available) | High (Coupling agents are expensive) | Moderate |
Critical Insight: Why Avoid HATU here?
While HATU is the gold standard for peptide (amide) bond formation, it is suboptimal for forming C-C bonds on aromatic rings (Friedel-Crafts). To synthesize a deoxybenzoin using the parent acid (2-methoxyphenylacetic acid), one would first have to form the ester and then rearrange it. The acid chloride achieves this in a "one-pot" equivalent sequence with significantly higher atom economy.
Experimental Protocol: Synthesis of 2-Hydroxy-2'-methoxydeoxybenzoin
This protocol demonstrates the superior utility of the acid chloride in a Friedel-Crafts acylation, a key step in isoflavone synthesis.
Objective: Synthesis of 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone.
Materials
-
Reagent: 2-(2-methoxyphenyl)acetyl chloride (1.1 equiv)
-
Substrate: Resorcinol (1.0 equiv)
-
Catalyst: Boron trifluoride diethyl etherate (
) or Aluminum Chloride ( ) -
Solvent: 1,2-Dichloroethane (DCE) or dry Ether
Step-by-Step Methodology
-
Preparation: In a flame-dried 3-neck round-bottom flask equipped with a nitrogen inlet and a dropping funnel, dissolve Resorcinol (10 mmol) in dry DCE (20 mL).
-
Lewis Acid Addition: Cool the solution to 0°C. Slowly add
(30 mmol, 3 equiv) via syringe. The solution may darken. -
Acylation: Dissolve 2-(2-methoxyphenyl)acetyl chloride (11 mmol) in DCE (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes.
-
Note: The acid chloride is moisture sensitive; ensure anhydrous conditions.
-
-
Heating: Allow the mixture to warm to room temperature, then heat to reflux (80°C) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
-
Observation: The formation of the C-acylated product (deoxybenzoin) is favored thermodynamically at higher temperatures (Fries rearrangement conditions).
-
-
Quenching: Cool to room temperature. Pour the mixture into ice-cold 1M HCl (50 mL) to hydrolyze the boron complex. Stir vigorously for 30 minutes.
-
Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.
Expected Yield: 78–85%
Characterization:
Decision Logic for Reagent Selection
Use the following logic flow to determine when 2-(2-methoxyphenyl)acetyl chloride is the mandatory choice versus when alternatives are acceptable.
Caption: Decision matrix for selecting 2-(2-methoxyphenyl)acetyl chloride vs. coupling agents.
Handling and Stability Data
-
Physical State: Colorless to pale yellow liquid/low-melting solid.
-
Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).
-
Hydrolysis: Rapidly hydrolyzes in moist air to 2-methoxyphenylacetic acid and HCl.
-
Safety Profile: Corrosive (Causes severe skin burns and eye damage).[1][2] Lachrymator.
References
-
Royal Society of Chemistry. Total synthesis of isoflavonoids - Natural Product Reports. (Discusses the construction of isoflavones from deoxybenzoins via acylation).
-
Organic Chemistry Portal. Friedel-Crafts Acylation. (General mechanism and utility of acyl chlorides in aromatic substitution).
-
National Institutes of Health (PubChem). 2-(2-Methoxyphenyl)acetyl chloride - Compound Summary. (Physical properties and safety data).
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents. (Comparative data on coupling efficiency vs. acid chlorides).
-
Google Patents. Process for the preparation of isoflavones (WO2000015627A1). (Specific industrial protocols for isoflavone precursors).
Sources
A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-(2-methoxyphenyl)acetyl Chloride and Their Analogs
Introduction: The Versatile 2-(2-methoxyphenyl)acetyl Chloride Scaffold
In the landscape of medicinal chemistry, the selection of a starting reagent is a critical decision that dictates the novelty, potency, and therapeutic potential of the resulting compounds. 2-(2-methoxyphenyl)acetyl chloride has emerged as a valuable synthon, a foundational building block for a diverse array of molecules exhibiting significant biological activities. Its utility lies in the reactive acetyl chloride group, which readily participates in acylation reactions with various nucleophiles, and the 2-methoxyphenyl moiety, which imparts specific steric and electronic properties that can influence biological target interactions. This guide provides a comprehensive comparison of the biological activities of compounds synthesized using 2-(2-methoxyphenyl)acetyl chloride and their structural analogs, supported by experimental data and detailed protocols. We will delve into the structure-activity relationships that govern their efficacy, with a particular focus on anticonvulsant and anti-inflammatory properties.
Core Synthesis Pathway: Leveraging the Reactivity of 2-(2-methoxyphenyl)acetyl Chloride
The primary application of 2-(2-methoxyphenyl)acetyl chloride in synthesizing biologically active compounds involves its reaction with amines, alcohols, or other nucleophiles to form amides, esters, and other derivatives. The general synthetic scheme is a straightforward nucleophilic acyl substitution.
Figure 1: General synthetic workflow for deriving biologically active compounds from 2-(2-methoxyphenyl)acetyl chloride.
This seemingly simple reaction opens the door to a vast chemical space, where modifications to the nucleophile (the "R" group) can dramatically alter the pharmacological profile of the final product. The 2-methoxyphenyl group itself serves as a key pharmacophoric element, and its substitution pattern is a critical determinant of biological activity when compared to its analogs.
Comparative Biological Activity: A Tale of Two Scaffolds
The true measure of a chemical scaffold's utility is in the biological activities of its derivatives. Here, we compare the anticonvulsant and anti-inflammatory effects of compounds synthesized from 2-(2-methoxyphenyl)acetyl chloride with their structural analogs.
Anticonvulsant Activity: The Role of Phenyl Ring Substitution
Derivatives of phenylacetamides have been extensively studied for their anticonvulsant properties. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models used to evaluate potential antiepileptic drugs.[1]
Key Insight: The position and nature of substituents on the phenyl ring of the acetamide backbone play a crucial role in determining anticonvulsant efficacy.
A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed that the type of substituent at the 3-position of the anilide moiety was closely linked to anticonvulsant activity.[2] While 3-chloroanilide derivatives were largely inactive, their 3-(trifluoromethyl)anilide counterparts showed significant protection in the MES test.[2] This highlights the importance of electron-withdrawing groups at specific positions for this class of compounds.
Furthermore, in a series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives, the presence of a 2-methoxyphenyl group on the N-phenylbenzamide moiety was investigated.[3] While this specific compound showed some activity in the PTZ model, the study concluded that the inclusion of a p-aminobenzoic acid linker actually attenuated the anticonvulsant potency compared to simpler analogs.[3]
Table 1: Comparative Anticonvulsant Activity of Phenylacetamide Analogs
| Compound Class | Phenyl Ring Substitution | Anticonvulsant Activity (MES/scPTZ) | Key Findings | Reference |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | 3-chloro | Mostly inactive in MES test. | The chloro substituent at the 3-position is not favorable for activity. | [2] |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | 3-trifluoromethyl | Showed significant protection in the MES test. | Strong electron-withdrawing groups at the 3-position enhance anticonvulsant activity. | [2] |
| (Z)-N-(2-methoxyphenyl)-4-((2-oxoindolin-3-ylidene)amino)benzamide | 2-methoxy | Active in the PTZ model. | The overall structure, including linkers, significantly impacts activity. | [3] |
Anti-inflammatory Activity: The Influence of the Methoxy Group and Heterocyclic Core
The 2-methoxyphenyl group is a common feature in many natural and synthetic compounds with anti-inflammatory properties. The methoxy group can influence the molecule's lipophilicity, electronic distribution, and ability to interact with biological targets.
Key Insight: The presence and position of the methoxy group, along with the overall heterocyclic scaffold, are critical for anti-inflammatory effects.
Research on benzofuran derivatives has shown that these compounds possess a wide range of biological activities, including anti-inflammatory effects.[4] A study on fluorinated benzofuran and dihydrobenzofuran derivatives demonstrated that the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups enhanced their anti-inflammatory and potential anticancer activities.[5] This suggests that while the core benzofuran structure is important, strategic substitution is key to optimizing activity.
Another study on aza-benzofuran derivatives from Penicillium crustosum found that compounds with a double bond between C-2 and C-3 exhibited superior anti-inflammatory activity compared to their single-bond analogs, as measured by the inhibition of nitric oxide release in LPS-stimulated macrophages.[6] This highlights the importance of the core structure's rigidity and electronic properties.
Table 2: Comparative Anti-inflammatory Activity of Benzofuran Analogs
| Compound Class | Key Structural Feature | Anti-inflammatory Activity (IC50) | Key Findings | Reference |
| Fluorinated Benzofurans | Fluorine, bromine, hydroxyl, carboxyl groups | IC50 values ranged from 1.2 to 9.04 µM for interleukin-6 inhibition. | Halogen and acidic/hydroxyl groups enhance anti-inflammatory potency. | [5] |
| Aza-benzofurans | C2-C3 double bond | IC50 of 17.3 µM for NO inhibition. | Unsaturation in the heterocyclic ring improves anti-inflammatory activity. | [6] |
| Aza-benzofurans | C2-C3 single bond | Less active than the unsaturated analog. | Saturation of the heterocyclic ring reduces anti-inflammatory activity. | [6] |
Experimental Protocols: A Guide to Biological Evaluation
To ensure the trustworthiness and reproducibility of the findings presented, this section details the standard experimental protocols for assessing anticonvulsant and anti-inflammatory activities.
Anticonvulsant Screening Protocol: MES and scPTZ Tests
These protocols are adapted from standard procedures used in preclinical epilepsy research.[1][7]
Maximal Electroshock (MES) Test
-
Animal Model: Adult male Swiss albino mice (20-25 g).
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Induction of Seizure: 30-60 minutes post-injection, a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the abolition of this phase.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Animal Model: Adult male Swiss albino mice (20-25 g).
-
Compound Administration: Test compounds are administered i.p. at various doses, with a corresponding vehicle control group.
-
Induction of Seizure: 30-60 minutes post-injection, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.
-
Endpoint: The animals are observed for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of these seizures.
-
Data Analysis: The ED50, the dose protecting 50% of the animals from clonic seizures, is determined.
Figure 2: Workflow for anticonvulsant activity screening using MES and scPTZ models.
In Vitro Anti-inflammatory Assay: TNF-α Inhibition in Macrophages
This protocol is based on established methods for measuring the inhibition of pro-inflammatory cytokines.[8][9]
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Plating: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) (1 µg/mL) is added to the wells to induce an inflammatory response. A negative control group receives no LPS, and a positive control group receives LPS and the vehicle.
-
Incubation: The plates are incubated for 24 hours.
-
TNF-α Measurement: The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of TNF-α production is calculated for each compound concentration, and the IC50 value (the concentration that inhibits 50% of TNF-α production) is determined.
Sources
- 1. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 8. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
cost-benefit analysis of using 2-(2-methoxyphenyl)acetyl chloride in large-scale synthesis
Executive Summary: The Scalability Verdict
In the synthesis of pharmaceutical intermediates—particularly for cephalosporins, NSAIDs, and kinase inhibitors—the introduction of the 2-(2-methoxyphenyl)acetyl motif is a critical step. The choice between using 2-(2-methoxyphenyl)acetyl chloride (2-MPAC) versus direct coupling of the parent acid (2-(2-methoxyphenyl)acetic acid) is the primary determinant of process economics and scalability.
The Verdict:
-
For Large-Scale (>1 kg): The In-Situ Generation of 2-MPAC using Thionyl Chloride (
) in THF is the superior method. It offers the lowest Cost of Goods Sold (COGS), highest atom economy, and simplified purification (distillation of volatiles). -
For R&D/Discovery (<10 g): Direct coupling (HATU/EDC) is preferred for speed and operational simplicity, despite the high cost and poor atom economy.
-
Commercial Isolated 2-MPAC: Purchasing the isolated acid chloride is generally not recommended for large-scale manufacturing due to hydrolytic instability, higher logistics costs (hazardous shipping), and rapid quality degradation.
Technical Profile & Reactivity
The ortho-methoxy substituent on the phenyl ring exerts a significant electronic effect (electron-donating via resonance,
| Property | Data | Implications for Synthesis |
| CAS Number | 20395-25-9 | |
| Molecular Weight | 184.62 g/mol | |
| Physical State | Liquid / Low-melting solid | Prone to solidification in transfer lines if not heated. |
| Reactivity | High Electrophile | Reacts violently with nucleophiles ( |
| Stability | Moisture Sensitive | Hydrolyzes back to parent acid + HCl rapidly. |
| Electronic Effect | o-OMe ( | The carbonyl carbon is slightly less electrophilic than phenylacetyl chloride due to donation, but still highly reactive. The ring is activated, increasing risk of self-Friedel-Crafts side reactions if Lewis Acids are present. |
Comparative Analysis: The Three Routes
We evaluate three distinct methodologies for installing the 2-(2-methoxyphenyl)acetyl moiety.
Route A: In-Situ Acid Chloride Generation (Recommended)
-
Reagents: Parent Acid + Thionyl Chloride (
) + cat. DMF.[1][2] -
Solvent: THF (Superior yield) or Toluene.
-
Mechanism: Formation of Vilsmeier-Haack intermediate active species.
-
Pros: Lowest cost; gaseous byproducts (
, ) are easily removed; high yield (>90%). -
Cons: Requires corrosion-resistant reactors (Hastelloy/Glass-lined); strictly anhydrous conditions.
Route B: Commercial Isolated Acid Chloride
-
Reagents: Purchased 2-MPAC.
-
Pros: "Add and stir" simplicity.
-
Cons: High risk of hydrolysis during storage/shipping; variable purity (often contains ~5-10% parent acid); significantly higher material cost ($/mol).
Route C: Direct Coupling (Peptide Chemistry)
-
Reagents: Parent Acid + Coupling Agent (HATU, EDC/HOBt, T3P).
-
Pros: Mild conditions (RT, aqueous tolerant); no corrosive gas generation.
-
Cons: Prohibitive cost for scale; poor atom economy (large mass of urea/phosphoramide waste); difficult purification (silica gel often required).
Cost-Benefit Data Matrix
The following data assumes a theoretical batch size of 10 kg of target amide product.
| Metric | Route A: In-Situ | Route B: Purchased Chloride | Route C: HATU Coupling |
| Raw Material Cost (Relative) | 1.0x (Baseline) | 2.5x | 15.0x |
| Yield (Isolated) | 93% (in THF) | 85% (variable purity) | 80-90% |
| Atom Economy (E-Factor) | High (Low Waste) | Moderate | Low (High Waste) |
| Reaction Time | 2-4 Hours | 1 Hour | 12-24 Hours |
| Purification | Evaporation / Crystallization | Evaporation | Column / Wash |
| Hazards | Corrosive Gas ( | Corrosive Liquid | Sensitizers (Coupling agents) |
Key Insight: While Route B appears faster, the time lost analyzing and repurifying degraded commercial acid chloride often negates the speed advantage. Route A provides the most robust control over quality.
Strategic Visualization
Reaction Pathway & Impurity Fate
This diagram illustrates the critical catalytic role of DMF and the fate of impurities in the recommended Route A.
Figure 1: Catalytic cycle of acid chloride generation. Note that stoichiometry control prevents anhydride formation.
Decision Matrix: Selection Guide
Figure 2: Decision logic for process selection.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Optimized Large-Scale Synthesis (Route A)
Target: 1.0 mol scale | Solvent: THF | Catalyst: DMF
Rationale: THF is selected over DCM because it coordinates with the reaction intermediates, stabilizing the transition state and improving yield (93% vs 81% in DCM).[3]
-
Setup: Equip a 2L reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a caustic scrubber (NaOH) to trap
off-gas. -
Charging: Charge 2-(2-methoxyphenyl)acetic acid (166.2 g, 1.0 mol) and Anhydrous THF (800 mL). Stir to dissolve.
-
Catalysis: Add DMF (0.5 mL, catalytic). Note: DMF acts as a Vilsmeier reagent carrier, significantly accelerating the reaction.
-
Addition: Add Thionyl Chloride (130.9 g, 1.1 mol, 80 mL) dropwise over 30 minutes at room temperature.
-
Validation: Gas evolution should be steady. If no gas is observed, check DMF addition or temperature.
-
-
Reaction: Heat to 50°C for 2 hours.
-
Endpoint Validation (The "Methanol Quench" Test):
-
Take a 50 µL aliquot.
-
Quench into 500 µL anhydrous Methanol.
-
Analyze via HPLC/GC.
-
Success Criteria: >99% conversion to the Methyl Ester (Methyl 2-(2-methoxyphenyl)acetate). The acid chloride itself cannot be analyzed directly on standard reverse-phase HPLC.
-
-
Workup: Concentrate under reduced pressure to remove THF and excess
. Co-evaporate with Toluene (2 x 200 mL) to remove trace thionyl chloride azeotropically. -
Result: The residue is high-purity 2-MPAC, ready for the next coupling step without further purification.
Protocol 2: Handling & Quality Control of Purchased 2-MPAC
If you must purchase the material (Route B):
-
Receipt: Upon arrival, inspect the bottle for white crust (hydrolysis product).
-
Titer Check: Perform the "Methanol Quench" test (Step 6 above) immediately.
-
If Parent Acid content >5%, purification is required.
-
-
Purification: Distillation is difficult due to high boiling point. It is often better to add 1.05 eq of
and reflux for 1 hour to reconvert the hydrolyzed acid back to the chloride before use.
Safety & Handling
-
Lachrymator: 2-MPAC is a potent lachrymator. All operations must occur in a fume hood.
-
Exotherm: The reaction with amines/alcohols is highly exothermic. Always add the acid chloride solution slowly to the nucleophile solution at controlled temperatures (<10°C).
-
Waste: The scrubber waste contains Sulfite and Chloride. Treat with bleach (oxidation to sulfate) before disposal if required by local regulations.
References
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). 2-(2-Methoxyphenyl)acetic acid Compound Summary. Retrieved from [Link]
-
University of Milan. (2025). Efficient a-selective chlorination of phenylacetic acid derivatives. Retrieved from [Link]
Sources
spectroscopic comparison of 2-(2-methoxyphenyl)acetyl chloride and its para-isomer
Topic: Spectroscopic Comparison of 2-(2-Methoxyphenyl)acetyl Chloride and 2-(4-Methoxyphenyl)acetyl Chloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Context
In pharmaceutical synthesis, particularly in the development of heterocyclic scaffolds (e.g., isoquinolines via Bischler-Napieralski cyclization) or Friedel-Crafts acylations, the regioisomerism of the starting material dictates the structural integrity of the final drug candidate.
This guide provides a technical comparison between 2-(2-methoxyphenyl)acetyl chloride (Ortho-isomer) and 2-(4-methoxyphenyl)acetyl chloride (Para-isomer) .[1] While chemically similar, their spectroscopic signatures differ significantly due to symmetry elements, electronic field effects, and steric interactions. This guide outlines the definitive spectroscopic markers required to validate identity and purity before downstream application.[1]
Synthesis & Handling: The Pre-Requisite for Spectral Integrity
Expert Insight: Acid chlorides are moisture-sensitive.[1] Hydrolysis yields the parent carboxylic acid, confounding spectral analysis (e.g., broadening of carbonyl peaks in IR, appearance of -COOH protons in NMR). The protocols below ensure the isolation of the "intrinsic" spectrum free from hydrolytic artifacts.
Standardized Synthesis Protocol
-
Reagent: Thionyl chloride (
) or Oxalyl chloride (( ).[1] -
Catalyst: DMF (Catalytic amount to form the Vilsmeier-Haack intermediate).[1]
-
Conditions: Anhydrous
or neat reflux.[1]
Figure 1: Activation pathway for the conversion of phenylacetic acids to acid chlorides.[1][2]
Infrared Spectroscopy (FT-IR): The Carbonyl & Fingerprint Probe
IR spectroscopy offers the fastest method to assess conversion (Acid
The Carbonyl Region (
)
Both isomers exhibit the characteristic high-frequency shift of acid chlorides compared to their parent acids.[1]
Differentiation Factor:
-
Ortho-Isomer: The ortho-methoxy group exerts a Field Effect (through-space electrostatic repulsion) on the carbonyl oxygen.[1] This often results in a slight increase in wavenumber (
) or band broadening compared to the para-isomer due to the restricted rotation and proximity of the lone pairs.[1] -
Para-Isomer: The para-methoxy group donates electron density via resonance (+R effect) through the ring, but the insulating methylene (
) group diminishes direct conjugation with the carbonyl. The band is typically sharper and slightly lower in frequency than the ortho analog.[1]
The Fingerprint Region (Substitution Patterns)
The definitive identification lies in the C-H out-of-plane (OOP) bending vibrations of the aromatic ring.
| Feature | Ortho-Isomer (2-OMe) | Para-Isomer (4-OMe) | Mechanistic Origin |
| C=O[1] Stretch | Inductive vs. Field Effects | ||
| Ar-H Bending | 1,2-disubstitution vs. 1,4-disubstitution | ||
| C-O (Ether) | Aryl-Alkyl Ether stretch |
Nuclear Magnetic Resonance ( & NMR)
NMR provides the most robust structural confirmation.[1] The key differentiator is Symmetry .[1]
NMR Comparison (
)
1. The Aromatic Region (
-
Para-Isomer (Symmetric): Displays a characteristic AA'BB' system (often appearing as two distinct doublets with "roofing" effects).[1]
-
Signal: Two doublets (integrating 2H each).
-
Coupling:
(ortho-coupling).[1]
-
-
Ortho-Isomer (Asymmetric): Displays a complex ABCD system.[1]
-
Signal: Multiplet (integrating 4H total).
-
Appearance: Overlapping peaks; no clean doublet symmetry.[1]
-
2. The Methylene Linker (
-
Shift: Typically
(Deshielded by and ). -
Differentiation: The ortho-isomer's methylene protons may appear slightly downfield (
) compared to the para-isomer due to the steric deshielding of the adjacent methoxy group.[1]
3. The Methoxy Group (
-
Shift:
(Singlet).
NMR Comparison
-
Para-Isomer: Shows fewer aromatic signals due to symmetry.[1]
-
Expected Ar-C signals: 4 distinct peaks (C-ipso, C-ortho, C-meta, C-para).[1]
-
-
Ortho-Isomer: Shows distinct signals for all aromatic carbons.[1]
Mass Spectrometry (MS) & Stability
Ionization: EI (70 eV) or ESI (after derivatization with MeOH).[1]
-
Parent Peak: Molecular Ion
is rarely seen in acid chlorides due to instability.[1] -
Base Peak: Loss of
( ) or loss of ( ) to form the methoxybenzyl carbocation (Tropylium ion derivative).[1]
Ortho-Effect in MS:
The ortho-isomer is prone to a specific fragmentation pathway involving the transfer of a hydrogen or elimination of a neutral molecule (like
Decision Logic for Isomer Identification
Use the following logic flow to rapidly identify your isomer from a crude spectrum.
Figure 2: Spectroscopic decision tree for differentiating ortho/para isomers.
Summary Data Table
| Spectroscopic Probe | 2-(2-methoxyphenyl)acetyl chloride (Ortho) | 2-(4-methoxyphenyl)acetyl chloride (Para) |
| Multiplet (ABCD), 6.8–7.4 ppm | Two Doublets (AA'BB'), 6.8–7.2 ppm | |
| Asymmetric | Symmetric | |
| 6 distinct aromatic signals | 4 distinct aromatic signals | |
| IR ( | ||
| IR (OOP Bending) | ||
| Reactivity (Hydrolysis) | Slightly slower (Steric hindrance) | Fast |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734688, 2-(4-Methoxyphenyl)acetyl chloride. Retrieved from [Link][1]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Sources
literature review of synthetic routes utilizing 2-(2-methoxyphenyl)acetyl chloride
Publish Comparison Guide: Synthetic Routes Utilizing 2-(2-Methoxyphenyl)acetyl Chloride
Product Focus: 2-(2-Methoxyphenyl)acetyl chloride (CAS: 18606-88-9) Application: Pharmaceutical Intermediates (Isoquinolines, Benzofurans, Friedel-Crafts Acylation)
Part 1: Executive Strategic Analysis
In the landscape of medicinal chemistry, 2-(2-methoxyphenyl)acetyl chloride serves as a critical electrophilic "warhead" for introducing the 2-methoxyphenylacetyl moiety. While often overshadowed by its parent acid, the acid chloride offers superior kinetics for difficult acylations—particularly in the synthesis of isoquinoline alkaloids (via Bischler-Napieralski cyclization) and sterically hindered benzofuran derivatives.
This guide objectively compares the Acid Chloride Route against modern In-Situ Coupling Agents (HATU, EDC), analyzing performance metrics relevant to scale-up and purity.
Decision Matrix: When to Use the Acid Chloride
| Feature | Acid Chloride Route | Coupling Agents (HATU/EDC) | Recommendation |
| Reaction Kinetics | Rapid (< 1 hour) | Moderate (2–12 hours) | Use Acid Chloride for hindered amines. |
| Atom Economy | High (Side product: HCl/SO2) | Low (Side product: Urea/N-oxide) | Acid Chloride is superior for >100g scale. |
| Moisture Sensitivity | High (Hydrolyzes rapidly) | Low to Moderate | Coupling agents preferred for wet solvents. |
| Side Reactions | Ketene formation (Risk) | Racemization (Low risk here) | Temperature control is critical for Acid Chloride. |
| Cost Efficiency | High (Reagents: SOCl2) | Low (Reagents: HATU is costly) | Acid Chloride is the industrial choice. |
Part 2: Scientific Integrity & Mechanism (E-E-A-T)
The Ketene Trap: A Critical Mechanistic Insight
Unlike simple acyl chlorides, 2-(2-methoxyphenyl)acetyl chloride possesses acidic
-
Why this matters: The ketene is highly reactive. If generated unintentionally, it can dimerize or react with the wrong nucleophile, leading to "tarry" impurities often seen in scale-up.
-
Control Strategy: Maintain reaction temperature
C during base addition to favor direct nucleophilic acyl substitution over elimination.
Self-Validating Protocol Design
To ensure trustworthiness, the protocols below use in-situ IR monitoring (or simple TLC endpoints) to verify the complete conversion of the acid to the acid chloride before amine addition, preventing the "mixed anhydride" dead-end often seen with poor activation.
Part 3: Comparative Synthetic Workflows
Workflow A: Classical Acid Chloride Activation (Recommended for Scale)
Target: Synthesis of Amide Precursor for Isoquinoline Alkaloids.
Step 1: Activation
-
Charge 2-(2-methoxyphenyl)acetic acid (1.0 eq) into a dry flask under
. -
Add Thionyl Chloride (
) (1.2 eq) and a catalytic drop of DMF (activates via Vilsmeier-Haack type intermediate). -
Heat to 50°C for 2 hours. Validation: Cessation of gas evolution (
). -
Remove excess
under reduced pressure (azeotrope with toluene if necessary). Result: Crude Acid Chloride (Yellow oil).
Step 2: Coupling (Schotten-Baumann or Anhydrous)
-
Dissolve the crude acid chloride in DCM (anhydrous).
-
Cool to -10°C (Critical to suppress ketene).
-
Add Amine (e.g., 3,4-dimethoxyphenethylamine) (1.0 eq) mixed with Triethylamine (1.2 eq) dropwise over 30 mins.
-
Warm to RT. Wash with 1M HCl, then
.
Workflow B: Green Chemistry Alternative (Cyrene Solvent)
Context: Recent literature suggests Cyrene (dihydrolevoglucosenone) as a superior, bio-based solvent that improves molar efficiency and eliminates chlorinated waste.
-
Dissolve Acid Chloride (1.0 eq) in Cyrene (1M concentration).
-
Add Amine (1.0 eq) and
(1.1 eq) at 0°C. -
Stir 1 hr.
-
Work-up: Add water. The product precipitates out (Cyrene is water-soluble, keeping impurities in solution). Filtration yields high purity amide without chromatography.
Part 4: Visualization of Pathways
Diagram 1: Synthetic Decision Tree & Ketene Risk
Caption: Mechanistic divergence showing the risk of ketene formation at high temperatures versus the direct substitution pathway.
Diagram 2: Isoquinoline Synthesis Workflow (Bischler-Napieralski)
Caption: The acid chloride is the key enabler for the rapid assembly of the isoquinoline core via the amide intermediate.
Part 5: References
-
Smolecule. (2023).[1][2] Synthesis of 2-(2-methoxyphenyl)acetyl chloride. Retrieved from
-
MDPI. (2022). Synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from
-
University of Huddersfield. (2020). Synthesis of Amides from Acid Chlorides in Cyrene. Retrieved from
-
BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis. Retrieved from
-
Cardiff University. (2021). Formation and utility of reactive ketene intermediates. Retrieved from
Sources
assessing the stereoselectivity of reactions involving 2-(2-methoxyphenyl)acetyl chloride
Technical Guide: Assessing Stereoselectivity in -Lactam Synthesis Using 2-(2-Methoxyphenyl)acetyl Chloride
Executive Summary
2-(2-methoxyphenyl)acetyl chloride is a specialized acylating agent primarily utilized in the synthesis of biologically active scaffolds, most notably
This guide compares the stereochemical performance of this reagent against standard alternatives (e.g., phenylacetyl chloride, 4-methoxyphenylacetyl chloride) and details the experimental protocols required to assess and validate stereochemical outcomes.
Mechanistic Basis of Stereoselectivity
To assess stereoselectivity, one must understand the driving forces. The reaction proceeds through the in-situ generation of a ketene intermediate, followed by a [2+2] cycloaddition with an imine.
The Ortho-Methoxy Effect
The 2-methoxy group affects the reaction pathway in two distinct ways compared to unsubstituted alternatives:
-
Electronic Activation (Torquoselectivity): The electron-donating methoxy group increases the electron density of the ketene C=C bond. According to electronic theory, electron-rich ketenes accelerate the direct ring closure of the zwitterionic intermediate, kinetically favoring the cis-
-lactam .[1] -
Steric Hindrance: The ortho position imposes steric bulk that can destabilize the transition state leading to the cis isomer, potentially shifting selectivity toward the thermodynamically more stable trans-isomer depending on the imine used.
Reaction Pathway Diagram
The following diagram illustrates the bifurcation point where stereochemistry is determined.
Figure 1: Mechanistic bifurcation in the Staudinger synthesis. The electron-donating 2-OMe group typically accelerates direct closure (Cis), but ortho-sterics can force isomerization (Trans).
Comparative Performance Analysis
When selecting an acyl chloride for
| Reagent | Electronic Effect | Steric Effect | Typical Major Isomer* | Primary Application |
| 2-(2-Methoxyphenyl)acetyl Cl | Strong Donation ( | High (Ortho) | Cis / Trans mixture | Complex, sterically congested scaffolds; Antibiotic research. |
| 4-Methoxyphenylacetyl Cl | Strong Donation ( | Low | Cis (High Selectivity) | Electronic control baseline; Synthesis of pure cis isomers. |
| Phenylacetyl Chloride | Neutral | None | Trans (often) | General purpose; Baseline for reactivity. |
| 2-Chlorophenylacetyl Cl | Withdrawal ( | High (Ortho) | Trans | Synthesis of stable, trans-dominant lactams. |
*Note: Selectivity is heavily dependent on the specific imine and solvent used. Polar solvents promote isomerization to the trans product.
Experimental Protocol: Assessing Stereoselectivity
To rigorously assess the stereoselectivity of 2-(2-methoxyphenyl)acetyl chloride, the following protocol synthesizes the
Materials
-
Reagent: 2-(2-methoxyphenyl)acetyl chloride (1.2 equiv)
-
Substrate: N-Benzylideneaniline (Standard Imine) (1.0 equiv)
-
Base: Triethylamine (3.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow
-
Preparation: Dissolve the imine (1.0 mmol) and triethylamine (3.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (
or Ar). Cool to C. -
Addition: Dropwise add a solution of 2-(2-methoxyphenyl)acetyl chloride (1.2 mmol) in DCM over 15 minutes. Critical: Slow addition controls the concentration of the highly reactive ketene.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–15 hours.
-
Workup: Wash with saturated
, water, and brine. Dry over and concentrate in vacuo. -
Analysis (Crude): Do NOT recrystallize before analysis. Take a
H NMR of the crude mixture to determine the intrinsic diastereomeric ratio.
Analytical Validation (The "Self-Validating" System)
The stereochemistry is assigned based on the vicinal coupling constant (
-
Cis-Isomer:
-
Trans-Isomer:
Data Calculation:
Advanced Characterization Workflow
For drug development applications, simple NMR integration is insufficient. The following workflow integrates HPLC for enantioselectivity (if chiral catalysts are used) and X-ray for absolute configuration.
Figure 2: Analytical workflow for full stereochemical characterization.
Troubleshooting Selectivity
-
Problem: Low cis selectivity observed.
-
Root Cause: Solvent polarity facilitating zwitterion isomerization.
-
Solution: Switch from DCM to non-polar Toluene or Benzene. The 2-methoxy group may chelate with specific Lewis Acids; consider adding a Lewis Acid catalyst (
) to lock the conformation.
References
-
Staudinger Synthesis Mechanism & Stereoselectivity
-
Jiao, L., Liang, X., & Xu, J. X. (2006).
-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society.[1]
-
-
Electronic Effects in Ketene Cycloadditions
- Organic Chemistry Portal. Staudinger Synthesis: Mechanism and Stereoselectivity.
-
Synthesis of Spirooxindolo-
-Lactams- ACS Omega. (2021). cis-Diastereoselective Synthesis of Spirooxindolo- -Lactams by Staudinger Cycloaddition.
-
General Reactivity of 2-(2-methoxyphenyl)acetyl chloride
- PubChem. 2-(2-Methoxyphenyl)acetyl chloride Compound Summary.
patent literature survey for applications of 2-(2-methoxyphenyl)acetyl chloride
The following guide provides an in-depth patent literature survey and technical comparison for 2-(2-methoxyphenyl)acetyl chloride .
A Publish Comparison Guide for Medicinal Chemists & Process Engineers
Executive Summary
2-(2-Methoxyphenyl)acetyl chloride (CAS: 19177-38-9) is a high-reactivity acylating agent used primarily to introduce the 2-methoxybenzylcarbonyl moiety into pharmaceutical scaffolds. This specific substitution pattern—placing a methoxy group ortho to the acetyl linker—introduces unique steric bulk and electronic properties (sigma-induction) that differentiate it from its para- and meta- isomers.
Key Applications Identified in Patent Literature:
-
Isoquinoline Alkaloid Synthesis: Precursor for Bischler-Napieralski cyclization to form 1-(2-methoxybenzyl)isoquinoline derivatives (PDE10A inhibitors, spasmolytics).
-
Perhydroisoindolone Derivatives: Key intermediate in the synthesis of analgesic and anti-inflammatory agents (e.g., Rhone-Poulenc Sante patents).
-
Friedel-Crafts Acylation: Synthesis of deoxybenzoin analogs for estrogen receptor modulation.
Comparative Analysis: Acid Chloride vs. Alternative Routes
This section objectively compares the performance of 2-(2-methoxyphenyl)acetyl chloride against alternative coupling strategies (Direct Carboxylic Acid Coupling).
Performance Matrix
| Metric | Method A: Acid Chloride Route (Target Product) | Method B: Direct Coupling (CDI/EDC) | Method C: Mixed Anhydride |
| Reagent | 2-(2-Methoxyphenyl)acetyl chloride | 2-(2-Methoxyphenyl)acetic acid + CDI | Acid + Isobutyl chloroformate |
| Reaction Time | Fast (< 2 hours) | Slow (4–12 hours) | Moderate (2–4 hours) |
| Typical Yield | 90–96% (High conversion) | 75–85% (Variable) | 80–90% |
| Atom Economy | High (HCl byproduct only) | Low (Urea/Imidazole waste) | Moderate |
| Purification | Simple (Wash/Crystallization) | Complex (Chromatography often needed) | Moderate |
| Steric Tolerance | Excellent (Reacts with hindered amines) | Poor to Moderate | Moderate |
| Moisture Sensitivity | High (Requires anhydrous conditions) | Low | High |
Technical Insight: The "Ortho" Effect
The ortho-methoxy group in this compound creates a specific "field effect." In direct coupling (Method B), the steric bulk of the o-OMe group can hinder the formation of the active ester intermediate, leading to slower kinetics and lower yields. The Acid Chloride (Method A) bypasses this activation step, delivering the acyl group directly to the nucleophile. This makes the acid chloride the superior choice for synthesizing sterically congested amides (e.g., N-tert-butyl or N-trityl derivatives).
Case Studies & Experimental Protocols
Case Study 1: Synthesis of Perhydroisoindolone Derivatives
-
Source: Rhone-Poulenc Sante (Patent Application AU-62844/86).
-
Application: Synthesis of N-substituted acetamides as precursors for analgesic pharmacophores.
-
Context: The patent describes the preparation of N-(2-thienyl)methyl-2-(2-methoxyphenyl)acetamide. While the patent details a CDI route for specific analogs, the acid chloride route is preferred for scale-up due to the elimination of expensive coupling reagents.
Protocol A: Acid Chloride Method (Recommended for Scale)
Objective: Synthesis of N-Benzyl-2-(2-methoxyphenyl)acetamide.
-
Preparation: Charge a dry 3-neck flask with Benzylamine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous Dichloromethane (DCM) (10 volumes). Cool to 0°C under Nitrogen.
-
Addition: Dissolve 2-(2-methoxyphenyl)acetyl chloride (1.05 equiv) in DCM (2 volumes). Add this solution dropwise to the amine mixture over 30 minutes, maintaining internal temperature < 5°C.
-
Note: The reaction is exothermic. The ortho-methoxy group does not significantly retard the attack of the amine on the highly electrophilic acyl chloride.
-
-
Reaction: Allow to warm to room temperature and stir for 1 hour. Monitor by TLC (EtOAc/Hexane).
-
Workup: Quench with water. Wash organic layer with 1N HCl (to remove excess amine), then sat. NaHCO3, then Brine.
-
Isolation: Dry over MgSO4, filter, and concentrate. Recrystallize from Isopropyl Ether.
Case Study 2: Isoquinoline Alkaloid Synthesis (Bischler-Napieralski)[3][4]
-
Source: Analogous to Journal of Medicinal Chemistry protocols for Papaverine analogs (Snippet 1.10).
-
Application: Synthesis of 1-(2-methoxybenzyl)-3,4-dihydroisoquinoline.
Protocol B: Amide Formation & Cyclization
-
Amide Formation: React 3,4-dimethoxyphenethylamine with 2-(2-methoxyphenyl)acetyl chloride using Protocol A.
-
Result: Formation of the amide precursor.
-
-
Cyclization: Dissolve the crude amide in Acetonitrile or Toluene . Add Phosphorus Oxychloride (POCl3) (2.0 equiv).[3]
-
Reflux: Heat to reflux for 2–4 hours. The acid chloride route ensures high purity of the amide, which is critical for the success of this sensitive cyclization step.
-
Basification: Cool and carefully basify with NaOH to precipitate the dihydroisoquinoline.
Visualization of Chemical Logic
Diagram 1: Synthesis Pathway Selection
This decision tree guides the researcher on when to strictly use the Acid Chloride over alternative coupling agents.
Caption: Decision matrix for selecting 2-(2-methoxyphenyl)acetyl chloride based on nucleophile type and steric constraints.
Diagram 2: Isoquinoline Alkaloid Synthesis Workflow
Illustrating the critical role of the acid chloride in the Bischler-Napieralski sequence.
Caption: Workflow for synthesizing isoquinoline alkaloids using the acid chloride reagent.
References
-
Rhone-Poulenc Sante. (1989). Process for preparing N-phenyl-N-methoxyacetyl-DL-alanine-methylester derivatives and similar perhydroisoindolone compounds. Australian Patent Application AU-62844/86.
-
Li, H., et al. (2023). Synthesis and in Vitro Evaluation of New Analogues as Inhibitors for Phosphodiesterase 10A. PMC, National Institutes of Health. (Describing analogous synthesis of 1-(benzyl)isoquinolines using phenylacetyl chlorides).
-
Smolecule. (2023).[4] 2-(2-Methoxyphenyl)acetyl Chloride Product Monograph. (Confirming pharmaceutical applications and physical properties).
-
Fodor, G., & Nagubandi, S. (1980).[5] Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions. Tetrahedron, 36(10), 1279-1300. (Mechanistic grounding for the acid chloride application in cyclization).
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Carbon-11 labeled papaverine as a PET tracer for imaging PDE10A: Radiosynthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
Safety Operating Guide
Personal protective equipment for handling 2-(2-methoxyphenyl)acetyl Chloride
Topic: CAS: 20397-65-9 (General analog reference for o-substituted phenylacetyl chlorides) / Functional Class: Acid Chloride
Part 1: Hazard Assessment & Risk Stratification
The Invisible Threat: Hydrolysis & HCl Generation Safety with 2-(2-methoxyphenyl)acetyl chloride is not merely about avoiding liquid contact; it is about managing the invisible reaction with atmospheric moisture. As an acid chloride, this compound undergoes rapid hydrolysis upon contact with water or mucous membranes, releasing hydrogen chloride (HCl) gas .
Operational Risks:
-
Lachrymator Effect: Even minor vapor leaks can incapacitate a researcher by causing severe eye irritation and tearing (lachrymation), rendering them unable to see to safely exit or remediate the spill.
-
Corrosive Burns: The liquid reacts with skin moisture to produce acid burns that are often deeper than simple mineral acid burns due to the organic solvent-like penetration of the molecule.
-
Pressure Buildup: Sealed waste containers containing unquenched residues can pressurize and rupture due to HCl gas generation.
Part 2: The PPE Matrix
This matrix prioritizes barrier integrity and sensory protection . Standard laboratory PPE is insufficient; specific upgrades are required.
| PPE Component | Standard Requirement | Advanced Specification (High Volume/Synthesis) | Scientific Rationale |
| Hand Protection | Double Nitrile (min 5 mil outer) | Laminate Liner (e.g., Silver Shield®) under Nitrile | Standard nitrile degrades rapidly upon direct contact with acid chlorides. Laminates provide broad chemical resistance; the outer nitrile provides grip. |
| Eye Protection | Chemical Goggles (Indirect Vent) | Face Shield + Goggles | Safety glasses are prohibited. Vapor can bypass glasses, causing lachrymation and blindness. Goggles seal the eyes from gas. |
| Respiratory | Fume Hood (Sash at 18") | Full-Face Respirator (Acid Gas/Organic Vapor Cartridge) | Primary containment (Hood) is non-negotiable. Respirators are for emergency egress or spill cleanup outside the hood only. |
| Body Defense | Lab Coat (100% Cotton/Nomex) | Chemical Apron (Rubber/Neoprene) | Synthetic blends (polyester) can melt into skin if a reaction ignites solvents. An apron prevents soak-through to the chest/lap. |
Critical Glove Protocol: If any splash occurs on the outer glove, immediately remove both pairs, wash hands, and don fresh gloves. Do not rely on visual inspection for breakthrough.
Part 3: Operational Protocol (The Inert Transfer)
The "Dry-Line" Rule: Moisture is the enemy. All glassware must be oven-dried (>120°C) or flame-dried under vacuum.
Workflow Diagram: Safe Handling
Figure 1: The Inert Transfer Workflow designed to minimize moisture contact and control exothermic release.
Step-by-Step Transfer Procedure:
-
Setup: Clamp the reagent bottle securely in the fume hood. Ensure a nitrogen/argon line is available.
-
Pressure Equalization: Insert a needle connected to an inert gas line (N2/Ar) into the reagent bottle septum to prevent vacuum lock.
-
Draw: Use a dry glass syringe with a Luer-lock needle. Draw the required volume slowly.
-
Why? Plastic syringes can swell or seize if the plunger seal is incompatible with the acid chloride or its solvent.
-
-
Transfer: Transfer directly into the reaction vessel (also under inert gas).
-
Needle Hygiene: Immediately draw inert solvent (e.g., dry DCM) into the syringe to rinse, then quench the rinse in a waste beaker containing alcohol/ice.
Part 4: Emergency Response & Disposal
The "Controlled Quench" Strategy Never dispose of pure acid chloride directly into a waste drum. It acts as a "time bomb" that can pressurize the drum.
Spill Decision Logic
Figure 2: Decision matrix for spill response. Note that spills outside the hood often require evacuation due to lachrymator effects.
Disposal Protocol (Quenching):
-
Cooling: Prepare a beaker with ice water or cold methanol (if the ester byproduct is acceptable waste).
-
Dilution: Add the acid chloride residue slowly to the ice/alcohol mixture.
-
Critical Rule:Add Acid to Water (or Alcohol) .[1] Never add water to the acid chloride, as the flash vaporization can spray corrosive material.
-
-
Neutralization: Once the hydrolysis is complete (bubbling stops), slowly add Sodium Bicarbonate (NaHCO3) or Sodium Hydroxide (NaOH) solution until pH is neutral (pH 7).
-
Disposal: Pour the neutralized aqueous/organic mixture into the appropriate solvent waste container. Leave the cap loosely threaded for 24 hours to ensure all gas has evolved.
References
-
National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary: Acetyl Chloride Derivatives. Retrieved from [Link]
-
University of California, Los Angeles (UCLA) EHS. (n.d.). SOP: Acid Chlorides.[1][2] Retrieved from [Link]
-
Princeton University EHS. (n.d.). Laboratory Safety Guide: Corrosives and Lachrymators. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
